HLI373 dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H25Cl2N5O2 |
|---|---|
分子量 |
414.3 g/mol |
IUPAC 名称 |
5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C18H23N5O2.2ClH/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16;;/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25);2*1H |
InChI 键 |
MADKBDHYUMEAOS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C.Cl.Cl |
产品来源 |
United States |
Foundational & Exploratory
HLI373 Dihydrochloride: A Technical Guide to its Mechanism of Action as an Hdm2 E3 Ubiquitin Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HLI373 dihydrochloride (B599025) is a potent and water-soluble small molecule inhibitor of the Hdm2 (human double minute 2, also known as Mdm2) E3 ubiquitin ligase. Contrary to potential misconceptions, HLI373 does not function as a JNK (c-Jun N-terminal kinase) inhibitor. Instead, its primary mechanism of action is the disruption of Hdm2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. By inhibiting Hdm2's E3 ligase activity, HLI373 stabilizes p53, leading to the activation of p53-dependent transcriptional pathways and ultimately inducing apoptosis in transformed cells that retain wild-type p53. This technical guide provides a comprehensive overview of HLI373's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant signaling pathways.
Core Mechanism of Action: Inhibition of Hdm2 E3 Ligase Activity
HLI373 is a derivative of the HLI98 family of compounds, designed for improved aqueous solubility and potency.[1] Its core function is to inhibit the E3 ubiquitin ligase activity of Hdm2.[2][3][4] Hdm2 is a critical negative regulator of the p53 tumor suppressor.[1][5] In normal cellular processes, Hdm2 binds to p53, ubiquitinates it, and targets it for degradation by the proteasome, thus keeping p53 levels low.[1][5]
HLI373 is thought to bind to the RING finger domain of Hdm2, which is responsible for its E3 ligase activity.[6] This inhibition prevents the ubiquitination of p53.[1][6] As a result, p53 is stabilized, and its cellular levels increase.[1] This accumulation of p53 allows it to act as a transcription factor, activating genes involved in cell cycle arrest and apoptosis.[1] A key finding is that HLI373's action is not a result of inducing a DNA damage response.[3]
The stabilization of p53 by HLI373 has been shown to be dose-dependent.[1] Furthermore, HLI373 also leads to the stabilization of Hdm2 itself, as Hdm2's auto-ubiquitination is also inhibited.[1][6] This dual stabilization of both p53 and Hdm2 is a characteristic cellular signature of Hdm2 E3 ligase inhibition.
Quantitative Data Summary
The efficacy of HLI373 has been quantified in various cellular assays. The following table summarizes the key quantitative data available from the literature.
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| IC50 for p53 Stabilization | ~ 3 µM | Not specified | Maximal stabilization of endogenous p53 and Hdm2. | [1] |
| Effective Concentration for Apoptosis Induction | 3 - 15 µM | C8 (MEFs) | Selectively kills tumor cells harboring wild-type p53. | [2] |
| Effective Concentration for p53 Degradation Blockade | 5 - 10 µM | U2OS | Cells co-transfected with p53 and Hdm2. | [2] |
| IC50 against P. falciparum | < 6 µM | D6 and W2 strains | Demonstrates antimalarial activity. | [2] |
Signaling Pathway and Molecular Interactions
The mechanism of HLI373's action is centered on the p53-Hdm2 regulatory loop. The following diagram illustrates this pathway and the point of intervention by HLI373.
Caption: The p53-Hdm2 feedback loop and HLI373's point of intervention.
Experimental Protocols and Methodologies
Detailed, step-by-step protocols are proprietary to the research institutions that conducted the studies. However, the methodologies can be summarized based on published literature.
Cell-Based Assay for p53 and Hdm2 Stabilization
This experiment aims to determine the effect of HLI373 on the protein levels of p53 and Hdm2 in cancer cell lines.
A. Cell Lines and Culture:
-
U2OS (human osteosarcoma): Expresses wild-type p53 at low levels.
-
HCT116 p53+/+ (human colon carcinoma): Expresses wild-type p53.
-
Mouse Embryo Fibroblasts (MEFs): Wild-type and p53-deficient MEFs transformed with adenovirus E1A and Ha-ras can be used to assess p53-dependent apoptosis.[1]
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
B. Treatment with HLI373:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
HLI373 is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in culture medium to final concentrations (e.g., 3-50 µM).[2]
-
Cells are treated with HLI373 for a specified duration (e.g., 1 to 15 hours).[2][6]
C. Protein Extraction and Analysis (Immunoblotting):
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for p53, Hdm2, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate.
The following diagram outlines the general workflow for this type of cell-based assay.
Caption: General workflow for assessing protein stabilization via immunoblotting.
In Vitro Ubiquitylation Assay
This type of assay directly measures the E3 ligase activity of Hdm2 and its inhibition by HLI373.
A. Reagents:
-
Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and Hdm2 (E3 ligase).
-
Recombinant p53 (substrate).
-
HA-tagged ubiquitin.
-
ATP.
-
HLI373.
B. Procedure:
-
The reaction is set up in a buffer containing E1, E2, Hdm2, p53, HA-tagged ubiquitin, and ATP.
-
HLI373 is added at various concentrations to the experimental tubes.
-
The reaction is incubated at 37°C to allow for ubiquitination to occur.
-
The reaction is stopped, and the products are analyzed by immunoblotting with an anti-p53 antibody to detect the laddering pattern indicative of polyubiquitination.
Cell Viability and Apoptosis Assays
These assays determine the effect of HLI373 on cell survival.
A. Trypan Blue Exclusion Assay:
-
Cells are treated with HLI373 as described above.
-
Both adherent and floating cells are collected.
-
Cells are stained with trypan blue, which is excluded by viable cells.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
B. Annexin V/Propidium Iodide (PI) Staining:
-
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
In Vivo Studies
The available literature suggests that in vivo studies with HLI373 have been limited.[3] Therefore, the in vivo efficacy and pharmacokinetic profile of HLI373 are not well-characterized in the public domain.
Conclusion
HLI373 dihydrochloride is a valuable research tool for studying the p53-Hdm2 axis. Its mechanism of action as a potent, water-soluble inhibitor of Hdm2's E3 ubiquitin ligase activity is well-supported by cellular studies. By stabilizing p53, HLI373 selectively induces apoptosis in cancer cells with wild-type p53, making it a promising lead compound for the development of novel anti-cancer therapeutics. It is crucial for researchers to recognize that HLI373's activity is directed towards the Hdm2-p53 pathway, not the JNK signaling cascade.
References
- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. allgenbio.com [allgenbio.com]
- 5. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the HLI373 Dihydrochloride p53 Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing oncogenesis by inducing cell cycle arrest and apoptosis in response to cellular stress. The E3 ubiquitin ligase Hdm2 (also known as Mdm2) is a primary negative regulator of p53, targeting it for proteasomal degradation. Inhibition of the Hdm2-p53 interaction is a promising therapeutic strategy for cancers that retain wild-type p53. HLI373 dihydrochloride (B599025) is a potent, water-soluble small molecule inhibitor of Hdm2's E3 ligase activity. This document provides a comprehensive technical overview of the HLI373-mediated activation of the p53 pathway, including its mechanism of action, quantitative cellular effects, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action: Inhibition of Hdm2 E3 Ligase Activity
HLI373 functions by directly inhibiting the E3 ubiquitin ligase activity of Hdm2.[1][2][3] Unlike inhibitors that block the p53-Hdm2 protein-protein interaction, HLI373 targets the catalytic function of Hdm2, preventing the ubiquitylation and subsequent degradation of p53.[1][4] This leads to the accumulation and stabilization of transcriptionally active p53 in the nucleus, thereby activating downstream p53-dependent signaling pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4]
Signaling Pathway Diagram
Caption: HLI373 inhibits Hdm2-mediated p53 ubiquitylation and degradation.
Quantitative Data Summary
The following tables summarize the quantitative effects of HLI373 on p53 stabilization, transcriptional activation, and cancer cell viability.
Table 1: HLI373 Potency in p53 Pathway Activation
| Parameter | Cell Line | Value | Reference |
| IC50 for p53 Stabilization | RPE | ~ 3 µM | [4] |
| Maximal p53 & Hdm2 Increase | RPE | 5 µM | [4] |
Table 2: HLI373-Induced Cell Death in Cancer Cell Lines
| Cell Line | p53 Status | Treatment Duration | Effect | Reference |
| HCT116 | p53+/+ | 46 hours | Dose-dependent increase in cell death | [4] |
| HCT116 | p53-/- | 46 hours | Substantially more resistant to cell death | [4] |
| MEFs | Wild-type p53 (C8) | 15 hours | Dose-dependent increase in cell death | [4] |
| MEFs | p53-deficient (A9) | 15 hours | Relatively resistant to cell death | [4] |
| LOX-IMVI, A549, HT1080, U2OS | Wild-type p53 | Not specified | Induces apoptosis | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of HLI373.
Immunoblotting for p53 and Hdm2 Stabilization
Objective: To determine the effect of HLI373 on the protein levels of p53 and its target, Hdm2.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RPE, U2OS, HCT116) in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of HLI373 (e.g., 0, 1, 3, 5, 10 µM) for a specified time (e.g., 8 or 24 hours). Include positive controls such as Adriamycin (a DNA-damaging agent) and ALLN (a proteasome inhibitor).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
p53-Dependent Transcription Assay (Luciferase Reporter Assay)
Objective: To assess whether the stabilized p53 is transcriptionally active.
Protocol:
-
Cell Culture and Transfection:
-
HLI373 Treatment:
-
Treat the transfected cells with various concentrations of HLI373 for 20-22 hours.[4]
-
-
Luciferase Assay:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., expressing Renilla luciferase).
-
p53-Dependent Apoptosis Assay (Cell Viability and PARP Cleavage)
Objective: To determine if HLI373 induces apoptosis in a p53-dependent manner.
Protocol:
-
Cell Culture and Treatment:
-
Culture p53-positive (e.g., HCT116 p53+/+) and p53-negative (e.g., HCT116 p53-/-) cells.
-
Treat cells with HLI373 at various concentrations for a specified duration (e.g., 15 to 46 hours).[4]
-
-
Cell Viability Assessment (Trypan Blue Exclusion):
-
Harvest the cells by trypsinization.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of cell death.
-
-
PARP Cleavage (Immunoblotting):
-
Prepare cell lysates from treated cells as described in Protocol 3.1.
-
Perform immunoblotting using an antibody that detects both full-length and cleaved PARP. An increase in the cleaved PARP fragment indicates apoptosis.
-
Experimental and Logical Workflow Diagrams
Experimental Workflow for Assessing HLI373 Activity
Caption: A typical workflow for characterizing HLI373's mechanism of action.
Conclusion
HLI373 dihydrochloride is a valuable research tool and a potential therapeutic lead compound that activates the p53 tumor suppressor pathway by inhibiting the E3 ligase activity of Hdm2. Its water solubility and potency make it a superior compound compared to its predecessors. The experimental data robustly demonstrate its ability to stabilize p53, induce p53-dependent transcription, and selectively trigger apoptosis in cancer cells harboring wild-type p53. The protocols and data presented in this guide provide a comprehensive resource for researchers investigating the p53 pathway and developing novel cancer therapeutics.
References
HLI373 Dihydrochloride: A Technical Guide to Its Targeting of the Hdm2 E3 Ubiquitin Ligase
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLI373 dihydrochloride (B599025) is a potent, water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor. By targeting the enzymatic activity of Hdm2, HLI373 prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation and activation of p53, triggering downstream pathways that result in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of HLI373 dihydrochloride, including its mechanism of action, quantitative biological data, detailed experimental protocols, and a visualization of the associated signaling pathways.
Introduction
The p53 tumor suppressor protein plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] In approximately half of all human cancers, the p53 gene is mutated.[3] In many of the remaining cancers with wild-type p53, its tumor-suppressive function is abrogated by other mechanisms, most notably through the overexpression of its primary negative regulator, Hdm2 (murine double minute 2, or Mdm2 in mice).[3]
Hdm2 is an E3 ubiquitin ligase that targets p53 for ubiquitination and proteasomal degradation, thereby keeping its cellular levels low.[3] The inhibition of the Hdm2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells. This compound is a second-generation 5-deazaflavin compound designed for this purpose. It is a more soluble and potent derivative of the earlier HLI98 series of inhibitors.[3] This document details the technical aspects of HLI373's interaction with its target and its cellular consequences.
Target Protein: Hdm2 E3 Ubiquitin Ligase
The primary molecular target of this compound is the Hdm2 protein. HLI373 specifically inhibits the E3 ubiquitin ligase activity of Hdm2, which is conferred by its C-terminal RING (Really Interesting New Gene) finger domain.[4] By inhibiting this enzymatic function, HLI373 prevents Hdm2 from catalyzing the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to p53. This leads to the stabilization and accumulation of transcriptionally active p53.[3][4]
Quantitative Data Presentation
The biological activity of this compound has been characterized in various cellular contexts. The following table summarizes key quantitative data regarding its efficacy.
| Parameter | Cell Line/System | Value/Observation | Reference(s) |
| IC50 for p53 Stabilization | Endogenous p53 and Hdm2 | ~ 3 µM | [4] |
| Maximal p53 and Hdm2 Increase | RPE (retinal pigment epithelial) cells | 5 µM | [3] |
| p53-dependent Apoptosis | Transformed MEFs (C8) vs. p53-deficient MEFs (A9) | Dose-dependent increase in cell death in C8 cells, with A9 cells being relatively resistant. | [3] |
| Induction of p21 | RPE cells | Increased to a level similar to Adriamycin at 3 µM after 24 hours. | [4] |
| Induction of Cleaved Caspase-3 | HCT116-p53+ cells | Increased in HCT116-p53+ but not in HCT116-p53- cells. | [3] |
| Selective Killing of Transformed Cells | RPE-E1A vs. parental RPE cells | HLI373 at 10 µM induced cell death in RPE-E1A cells but not in parental RPE cells. | [3] |
Signaling Pathway and Experimental Workflows
HLI373-Mediated p53 Activation Pathway
HLI373 inhibits the E3 ubiquitin ligase activity of Hdm2, preventing the degradation of p53. The stabilized p53 then acts as a transcription factor, upregulating the expression of target genes such as CDKN1A (encoding p21) and pro-apoptotic members of the Bcl-2 family. This leads to cell cycle arrest and apoptosis.
Caption: HLI373 inhibits Hdm2, leading to p53 stabilization and downstream effects.
Experimental Workflow: Assessing HLI373 Activity
The following diagram outlines a typical workflow to evaluate the efficacy of HLI373 in a cellular context.
Caption: Workflow for evaluating HLI373's effects on cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Hdm2 Auto-ubiquitination Assay
This assay assesses the ability of HLI373 to directly inhibit the E3 ligase activity of Hdm2.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant human Hdm2
-
Human ubiquitin
-
ATP solution (10 mM)
-
Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound stock solution (in DMSO or water)
-
SDS-PAGE loading buffer
-
Anti-Hdm2 antibody
-
Anti-ubiquitin antibody
Protocol:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
Ubiquitination reaction buffer
-
100 ng E1 enzyme
-
200 ng E2 enzyme
-
1 µg ubiquitin
-
100 ng Hdm2
-
2 µL of 10 mM ATP
-
-
To test the inhibitory effect of HLI373, add the desired final concentration of the compound to the reaction mixture. Include a vehicle control (DMSO or water).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using an anti-Hdm2 or anti-ubiquitin antibody to detect the ubiquitination status of Hdm2. A ladder of higher molecular weight bands indicates auto-ubiquitination, which should be reduced in the presence of HLI373.
Western Blot Analysis of p53, Hdm2, and Downstream Targets
This protocol is used to determine the effect of HLI373 on the protein levels of p53, Hdm2, p21, and cleaved caspase-3 in cultured cells.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, U2OS)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-Hdm2, anti-p21, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of HLI373 (e.g., 0, 1, 3, 5, 10 µM) for the desired time (e.g., 8, 16, 24 hours).
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Viability Assay by Trypan Blue Exclusion
This method is used to quantify the number of viable and non-viable cells after treatment with HLI373.
Materials:
-
Cells treated with HLI373 as described for Western blotting.
-
Trypsin-EDTA
-
Complete cell culture medium
-
Trypan blue solution (0.4%)
-
Hemocytometer and coverslip
-
Light microscope
Protocol:
-
After treatment with HLI373, collect the culture medium (which may contain floating dead cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS or culture medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Calculate the total number of viable cells per mL.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead compound that targets the Hdm2-p53 axis. Its ability to inhibit the E3 ubiquitin ligase activity of Hdm2 leads to the reactivation of the p53 tumor suppressor pathway, resulting in selective killing of cancer cells with wild-type p53. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of HLI373 and similar molecules in the context of cancer drug development.
References
- 1. Histone deacetylase inhibitors require caspase activity to induce apoptosis in lung and prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducing Targeted, Caspase-Independent Apoptosis with New Chimeric Proteins for Treatment of Solid Cancers | MDPI [mdpi.com]
- 3. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
HLI373 Dihydrochloride: A Technical Guide for Researchers
An In-depth Analysis of the Hdm2 E3 Ligase Inhibitor for Cancer Therapeutic Development
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest and apoptosis, and is frequently inactivated in human cancers.[1] In many tumors that retain wild-type p53, its function is suppressed by the Human/Murine Double Minute 2 (Hdm2/Mdm2) protein.[1] Hdm2 is an E3 ubiquitin ligase that targets p53 for ubiquitylation and subsequent degradation by the proteasome, acting as its principal negative regulator.[1][2] Consequently, inhibiting the E3 ligase activity of Hdm2 presents a promising therapeutic strategy for reactivating p53 in cancer cells.[1]
HLI373 is a potent, water-soluble small molecule inhibitor of Hdm2's E3 ubiquitin ligase activity.[1] It is a derivative of the earlier HLI98 series of compounds but demonstrates greater potency and aqueous solubility, making it a more viable lead compound for therapeutic development.[1] HLI373 functions by preventing Hdm2-mediated p53 degradation, leading to the stabilization and activation of p53-dependent transcription.[1][3] This reactivation of p53 preferentially induces apoptosis in transformed and tumor cell lines that express wild-type p53.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to HLI373 dihydrochloride (B599025).
Chemical Structure and Properties
HLI373 is a 5-deazaflavin derivative characterized by a 5-dimethylaminopropylamino side chain.[1] Unlike its predecessors, the HLI98s, it lacks the 10-aryl group, which contributes to its enhanced solubility.[1] The compound is typically supplied as a dihydrochloride salt to further improve its stability and solubility in aqueous solutions.
Physicochemical and Identification Data
The key identifying and physicochemical properties for HLI373 and its dihydrochloride salt are summarized below.
| Property | HLI373 Dihydrochloride | HLI373 (Free Base) |
| IUPAC Name | 5-((3-(dimethylamino)propyl)amino)-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride | 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione |
| Synonyms | HLI-373 HCl, Hdm2 E3 Ligase Inhibitor II | HLI-373, NSC-373989 |
| CAS Number | 1782531-99-0[4] | 502137-98-6[5] |
| Molecular Formula | C₁₈H₂₅Cl₂N₅O₂[4] | C₁₈H₂₃N₅O₂[5] |
| Molecular Weight | 414.33 g/mol [4] | 341.42 g/mol [5] |
| Appearance | Solid powder[4] | Solid powder[5] |
| SMILES | O=C1N=C2N(C3=C(C(NCCCN(C)C)=C2C(N1C)=O)C=CC=C3)C.[H]Cl.[H]Cl[4] | O=C1N=C2N(C)C3=C(C=CC=C3)C(NCCCN(C)C)=C2C(N1C)=O[5] |
| Storage Conditions | 4°C, sealed storage, away from moisture. In solvent: -80°C (6 months), -20°C (1 month). | Dry, dark, and at 0 - 4°C for short term or -20°C for long term.[5] |
Chemical Structure Visualization
The following diagram represents the core chemical structure of HLI373.
Mechanism of Action
HLI373's primary mechanism of action is the inhibition of the Hdm2 E3 ubiquitin ligase.[1] In unstressed cells, Hdm2 binds to the p53 tumor suppressor protein, promoting its ubiquitylation and subsequent degradation by the proteasome, which keeps p53 levels low.[1][2]
HLI373 is thought to bind to the RING finger domain on the C-terminus of Hdm2, which is responsible for its E3 ligase activity.[3] This inhibition prevents both the auto-ubiquitylation of Hdm2 and, more importantly, the ubiquitylation of p53.[1] As a result, p53 is no longer targeted for degradation, leading to its accumulation and stabilization within the cell.[1] The stabilized p53 is then free to act as a transcription factor, activating downstream target genes that mediate cellular responses like cell cycle arrest and apoptosis.[1][3]
Biological Activity & Preclinical Data
HLI373 demonstrates potent biological activity, primarily through its ability to stabilize p53. Maximal stabilization of endogenous p53 and Hdm2 is achieved in the low micromolar range, with an estimated IC₅₀ of approximately 3 μM.[1]
Key Biological Effects:
-
p53 and Hdm2 Stabilization: Treatment with HLI373 leads to a dose-dependent increase in the cellular levels of both p53 and Hdm2 proteins.[1]
-
Activation of p53-Dependent Transcription: The stabilized p53 is transcriptionally active, inducing the expression of p53 target genes.[1]
-
Selective Apoptosis Induction: HLI373 preferentially induces apoptosis in transformed cells and various tumor cell lines that harbor wild-type p53, including LOX-IMVI (melanoma), A549 (lung cancer), HT1080 (fibrosarcoma), and U2OS (osteosarcoma).[1][4] Cells deficient in p53 are comparatively resistant to HLI373-induced cell death.[1] This is a critical feature, suggesting a targeted therapeutic window.
-
Antimalarial Activity: In addition to its anti-cancer properties, HLI373 has shown activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC₅₀ values below 6 μM.
Quantitative Biological Data
| Parameter | Value / Observation | Cell Lines / System |
| IC₅₀ (p53 Stabilization) | ~ 3 μM[1] | Endogenous p53/Hdm2 |
| Effective Concentration (p53 Activation) | 3 - 15 μM | Various tumor cell lines |
| Effective Concentration (Hdm2 Stabilization) | 10 - 50 μM (dose-dependent) | Transfected MEFs[1] |
| IC₅₀ (Antimalarial) | < 6 μM | P. falciparum D6 & W2 |
Experimental Protocols
The following section outlines generalized but detailed methodologies for key experiments used to characterize the activity of HLI373.
Protocol 1: In Vitro Hdm2 Auto-Ubiquitylation Assay
This assay assesses the direct inhibitory effect of HLI373 on the E3 ligase activity of Hdm2.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and Hdm2 (E3 ligase).
-
Ubiquitin and ATP.
-
HLI373 dissolved in an appropriate solvent (e.g., DMSO or PBS).
-
Ubiquitylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.6 mM DTT).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibody against ubiquitin and an appropriate HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and recombinant Hdm2 in the ubiquitylation reaction buffer.
-
Inhibitor Addition: Add HLI373 at various final concentrations to the reaction tubes. Include a vehicle-only control (e.g., DMSO).
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixtures at 30-37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on Hdm2. Visualize the results using a chemiluminescence detection system. A reduction in the high-molecular-weight smear corresponding to polyubiquitylated Hdm2 indicates inhibition.
Protocol 2: Cellular p53 Stabilization and PARP Cleavage by Western Blot
This experiment confirms that HLI373 stabilizes p53 and induces apoptosis in a cellular context.
Materials:
-
Wild-type p53 cancer cell line (e.g., U2OS, HCT116).
-
Complete cell culture medium.
-
HLI373 stock solution.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Primary antibodies: anti-p53, anti-Hdm2, anti-PARP (recognizing both full-length and cleaved forms), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of HLI373 (e.g., 0, 1, 3, 5, 10 μM) for a specified time (e.g., 8-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.
-
Lysate Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Perform electrophoresis and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate. An increase in p53 and Hdm2 bands, and the appearance of the 89 kDa cleaved PARP fragment, will confirm the compound's intended cellular activity.
Protocol 3: Cell Viability Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity to quantify the cytotoxic effect of HLI373.
Materials:
-
Cancer cell lines (both wild-type p53 and p53-deficient for comparison).
-
96-well cell culture plates.
-
HLI373.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of HLI373 for the desired duration (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and media only (blank).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10-20 µL of MTT reagent to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank reading. Plot the results to determine the IC₅₀ value.
General Experimental Workflow
The logical progression for characterizing a novel Hdm2 inhibitor like HLI373 is outlined below.
Conclusion
This compound is a valuable research compound that serves as a potent and specific inhibitor of the Hdm2 E3 ubiquitin ligase.[1] Its ability to stabilize p53 and selectively induce apoptosis in cancer cells with a wild-type p53 status underscores its potential as a lead compound for the development of targeted anti-cancer therapies.[1] Its favorable physicochemical properties, particularly its water solubility, overcome key limitations of earlier Hdm2 inhibitors.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to investigate HLI373 and similar molecules in the ongoing effort to therapeutically harness the p53 pathway.
References
- 1. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. Assay for ubiquitin ligase activity: high-throughput screen for inhibitors of HDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. content.abcam.com [content.abcam.com]
HLI373 Dihydrochloride: A Technical Guide to a Potent Hdm2 Ubiquitin Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLI373 is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase. By targeting the enzymatic activity of Hdm2, HLI373 prevents the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. This stabilization of p53 leads to the activation of p53-dependent transcriptional pathways, culminating in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides an in-depth overview of HLI373 dihydrochloride (B599025), including its molecular characteristics, mechanism of action, experimental protocols for its evaluation, and a summary of its activity in various cancer cell lines.
Molecular Profile
HLI373 is available as a free base and a more water-soluble dihydrochloride salt. The key molecular details are summarized in the table below.
| Property | HLI373 (Free Base) | HLI373 Dihydrochloride |
| Molecular Formula | C₁₈H₂₃N₅O₂ | C₁₈H₂₃N₅O₂·2HCl |
| Molecular Weight | 341.42 g/mol [1][2][3] | 414.33 g/mol [4][5][6][7] |
| CAS Number | 502137-98-6 | 1782531-99-0 |
| Chemical Name | 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride |
Mechanism of Action: The Hdm2-p53 Axis
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice) is a primary negative regulator of p53. Hdm2 binds to p53, promoting its ubiquitination and targeting it for degradation by the proteasome.
HLI373 functions by directly inhibiting the E3 ligase activity of Hdm2. This inhibition prevents the polyubiquitination of p53, leading to its accumulation and stabilization within the cell. The elevated levels of functional p53 can then transactivate its downstream target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately leading to the selective death of cancer cells with wild-type p53.
Efficacy in Cancer Cell Lines
Experimental Protocols
The following are detailed protocols for evaluating the biological activity of HLI373.
Western Blot Analysis of p53 and Hdm2 Stabilization
This protocol outlines the procedure to detect the accumulation of p53 and Hdm2 proteins in cells treated with HLI373.
Materials:
-
Cancer cell lines (e.g., U2OS, HCT116 p53+/+)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-p53 antibody (e.g., clone DO-1 or PAb1801, typical dilution 1:1000)
-
Anti-Hdm2 antibody
-
Anti-β-actin or GAPDH antibody (loading control, typical dilution 1:5000)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of HLI373 (e.g., 1, 5, 10 µM) for a specified time (e.g., 8-24 hours). Include a vehicle-treated control (e.g., DMSO or water).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells following HLI373 treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with HLI373 at desired concentrations for a specific duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add more 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a valuable research tool for investigating the Hdm2-p53 signaling pathway and its role in cancer biology. Its potency and water solubility make it a suitable compound for in vitro studies aimed at understanding the consequences of p53 activation. The experimental protocols provided in this guide offer a framework for researchers to explore the cellular effects of HLI373 and its potential as a lead compound for the development of novel cancer therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
A Comparative Analysis of the Aqueous Solubility of HLI373 Dihydrochloride and HLI98: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of the water solubility of two critical small molecule inhibitors of the Hdm2 ubiquitin ligase: HLI373 dihydrochloride (B599025) and HLI98. For researchers in oncology and drug development, understanding the physicochemical properties of such compounds is paramount for their effective application in both in vitro and in vivo studies. A significant challenge with the HLI98 series of compounds has been their limited aqueous solubility, hindering their therapeutic potential. HLI373, a structural analog, was developed to overcome this limitation. This document outlines the key differences in water solubility between these two compounds, provides detailed experimental protocols for solubility determination, and contextualizes their mechanism of action through signaling pathway diagrams. All quantitative data is presented in clear, structured tables, and logical workflows are visualized using Graphviz diagrams.
Introduction
The p53 tumor suppressor protein is a cornerstone of cancer prevention, orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation. The E3 ubiquitin ligase Hdm2 (human homolog of murine Mdm2) is a primary negative regulator of p53, targeting it for proteasomal degradation. Consequently, the inhibition of the Hdm2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 function in cancers that retain wild-type p53.
The HLI98 family of compounds were among the first small molecules identified as inhibitors of the Hdm2 E3 ligase activity.[1] While effective in stabilizing p53, their utility has been hampered by poor water solubility.[2] To address this, HLI373 was developed as a water-soluble analog of the HLI98 series.[3] This guide focuses on the critical difference in aqueous solubility between HLI373 dihydrochloride and HLI98, a factor with profound implications for their experimental use and clinical development.
Comparative Physicochemical Properties and Solubility Data
The most significant physicochemical distinction between HLI373 and the HLI98 series is their solubility in aqueous solutions. HLI373 is available as a dihydrochloride salt, which greatly enhances its water solubility.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Other Solubilities |
| This compound | C₁₈H₂₅Cl₂N₅O₂ | 414.33 | Up to 200 mM in aqueous solutions[3] | Soluble in DMSO |
| HLI98c | C₁₇H₉ClN₄O₄ | 368.73 | Limited/low aqueous solubility[2][4] | Soluble in DMSO |
Mechanism of Action: Hdm2 E3 Ligase Inhibition
Both HLI373 and HLI98 compounds function by inhibiting the E3 ubiquitin ligase activity of Hdm2.[5][6] This inhibition prevents the polyubiquitination of p53, thereby rescuing it from proteasomal degradation. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to induce the expression of target genes that lead to cell cycle arrest or apoptosis.
Signaling Pathway of Hdm2 Inhibition by HLI373 and HLI98
Caption: Hdm2-p53 signaling pathway and the inhibitory action of HLI compounds.
Experimental Protocols: Determination of Aqueous Solubility
The following section details a standardized experimental protocol for determining the aqueous solubility of small molecules like this compound and HLI98. The "shake-flask" method is considered the gold standard for thermodynamic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (this compound or HLI98)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution preparation if needed)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system with a suitable column and UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial. The excess solid should be visually present.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Cap the vial tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Carefully collect the supernatant. For further purification, the supernatant can be filtered through a 0.22 µm syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same buffer (for HLI98, a co-solvent like DMSO may be needed for the initial stock, with final DMSO concentration kept low and consistent across standards and samples).
-
Analyze the filtered supernatant and the standard solutions by HPLC-UV or UV-Vis spectrophotometry.
-
Construct a standard curve of absorbance/peak area versus concentration.
-
Determine the concentration of the compound in the saturated supernatant from the standard curve. This concentration represents the thermodynamic solubility.
-
Workflow for Solubility Determination
Caption: Experimental workflow for thermodynamic solubility determination.
Implications for Research and Drug Development
The enhanced water solubility of this compound offers several distinct advantages over the HLI98 series for both preclinical research and potential clinical applications:
-
Ease of Formulation: HLI373 can be readily dissolved in aqueous buffers for in vitro assays, eliminating the need for organic co-solvents like DMSO, which can have confounding effects on cellular systems.
-
Improved Bioavailability: For in vivo studies, the high water solubility of HLI373 is expected to lead to better absorption and bioavailability compared to the poorly soluble HLI98 compounds.
-
Reduced Vehicle-Associated Toxicity: The ability to formulate HLI373 in simple aqueous solutions for animal studies minimizes the potential toxicity associated with solubilizing agents required for HLI98.
-
Higher Achievable Doses: The high solubility of HLI373 allows for the administration of higher doses in both in vitro and in vivo models, which is crucial for dose-response studies and achieving therapeutic concentrations.
Conclusion
The development of this compound represents a significant advancement in the pursuit of Hdm2 inhibitors for cancer therapy. Its superior water solubility compared to the parent HLI98 compounds addresses a critical limitation, making it a more versatile and promising tool for researchers. The data and protocols presented in this guide are intended to provide a comprehensive resource for scientists and drug development professionals working with these important molecules, facilitating more robust and reliable experimental outcomes. The clear advantages in its physicochemical properties position HLI373 as a more "drug-able" lead compound for the development of therapeutically effective Hdm2 inhibitors.
References
- 1. HLI 98C | 317326-90-2 [chemicalbook.com]
- 2. Targeting tumor cells expressing p53 with a water-soluble inhibitor of Hdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdm2 Ubiquitin Ligase Inhibitor HLI373: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, earning it the title "guardian of the genome."[1] Its activity is tightly regulated by the E3 ubiquitin ligase Hdm2 (Human double minute 2), which targets p53 for proteasomal degradation.[2] In many cancers, Hdm2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. HLI373 is a potent and cell-permeable small molecule inhibitor of the Hdm2 E3 ubiquitin ligase activity.[2] By directly targeting Hdm2, HLI373 prevents the ubiquitination and subsequent degradation of p53, leading to the accumulation of functional p53 in cancer cells. This restoration of p53 activity triggers downstream pathways resulting in cell cycle arrest and apoptosis, making HLI373 a promising candidate for cancer therapy. This technical guide provides an in-depth overview of HLI373, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Chemical and Physical Properties
HLI373, also known as 5-(3-dimethylaminopropylamino)-3,10-dimethyl-10H-pyrimido[4,5-b]quinoline-2,4-dione, is a derivative of the HLI98 series of Hdm2 inhibitors. A key advantage of HLI373 is its high solubility in aqueous solutions, which overcomes a significant limitation of its predecessors and enhances its potential for in vivo applications.[2]
| Property | Value |
| Molecular Formula | C18H23N5O2 |
| Molecular Weight | 341.41 g/mol |
| Solubility | High in aqueous solutions |
Mechanism of Action
HLI373 functions as a direct inhibitor of the E3 ubiquitin ligase activity of Hdm2.[2] Unlike inhibitors that block the p53-Hdm2 protein-protein interaction, HLI373 targets the catalytic function of Hdm2. This inhibition prevents the auto-ubiquitination of Hdm2 and, more importantly, the Hdm2-mediated ubiquitination of p53.[2] The inhibition of p53 ubiquitination leads to the stabilization and accumulation of p53 protein within the cell.[2] Elevated levels of transcriptionally active p53 then induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).
Signaling Pathway
The Hdm2-p53 signaling pathway is a critical cellular axis controlling cell fate. The following diagram illustrates this pathway and the point of intervention by HLI373.
Caption: Hdm2-p53 signaling and HLI373's inhibitory action.
Quantitative Data
HLI373 demonstrates potent activity in cancer cells with wild-type p53. The following tables summarize the available quantitative data for HLI373.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target | Value | Reference |
| IC50 | Hdm2 auto-ubiquitination | ~3 µM |
Table 2: Cellular Activity (IC50)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | Wild-Type | ~5-10 | |
| U2OS | Osteosarcoma | Wild-Type | Not specified | |
| RPE | Retinal Pigment Epithelial | Wild-Type | ~5 | |
| Transformed MEFs (C8) | Mouse Embryonic Fibroblasts | Wild-Type | ~3-15 | |
| p53-deficient MEFs (A9) | Mouse Embryonic Fibroblasts | Null | >15 (resistant) |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and application of HLI373. Below are representative protocols for key assays.
In Vitro Hdm2 Auto-Ubiquitination Assay
This assay assesses the direct inhibitory effect of HLI373 on the E3 ligase activity of Hdm2.
Materials:
-
Recombinant human Hdm2
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5a)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
HLI373 (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
SDS-PAGE reagents
-
Anti-Hdm2 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in the assay buffer.
-
Add recombinant Hdm2 to the reaction mixture.
-
Add varying concentrations of HLI373 or vehicle control to the reaction tubes.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting with anti-Hdm2 or anti-ubiquitin antibodies to detect the ubiquitination status of Hdm2. A decrease in the high molecular weight smear of polyubiquitinated Hdm2 indicates inhibition by HLI373.
Cell Viability Assay (MTT Assay)
This assay measures the effect of HLI373 on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
HLI373
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of HLI373 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
p53 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of HLI373 to activate p53-dependent gene transcription.
Materials:
-
Cancer cell line (e.g., U2OS) stably or transiently transfected with a p53-responsive luciferase reporter construct (e.g., pG13-luc).
-
HLI373
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a multi-well plate.
-
Treat the cells with various concentrations of HLI373 for an appropriate duration (e.g., 8-24 hours).
-
Lyse the cells and add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. An increase in luciferase activity indicates the activation of p53-dependent transcription.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vitro Hdm2 auto-ubiquitination assay to test the efficacy of HLI373.
Caption: Workflow for Hdm2 auto-ubiquitination assay.
Conclusion
HLI373 is a promising Hdm2 ubiquitin ligase inhibitor with significant potential as an anti-cancer therapeutic agent. Its ability to stabilize and activate p53 in tumor cells, coupled with its improved aqueous solubility, makes it a valuable tool for cancer research and drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further investigating the therapeutic utility of HLI373 and other inhibitors of the Hdm2-p53 pathway. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of HLI373 in the treatment of human cancers.
References
HLI373 Dihydrochloride: A Technical Whitepaper on its Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the antimalarial properties of HLI373 dihydrochloride (B599025), a known inhibitor of the Hdm2 ubiquitin ligase. While extensively studied in the context of oncology for its ability to stabilize p53, emerging research has highlighted its potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. This whitepaper collates the available quantitative data on its efficacy and cytotoxicity, details the experimental methodologies used in its evaluation, and presents visual diagrams of its proposed mechanism of action and the experimental workflow for its assessment as a potential antimalarial agent. The findings suggest that targeting the parasite's ubiquitin-proteasome system via E3 ligase inhibition is a promising strategy for the development of novel antimalarials, with HLI373 serving as a significant lead compound.
Introduction
The urgent need for novel antimalarial drugs with new mechanisms of action is driven by the continual emergence and spread of parasite resistance to existing therapies. The ubiquitin-proteasome system (UPS) is essential for the survival and lifecycle progression of Plasmodium falciparum, regulating protein degradation and various cellular processes.[1][2][3] The components of the UPS, particularly the E3 ubiquitin ligases, are considerably divergent between the parasite and its human host, presenting an attractive therapeutic window for selective inhibition.[1][2][3]
HLI373 dihydrochloride is a small molecule inhibitor of the human E3 ubiquitin ligase Hdm2. Recent studies have explored its potential as an antimalarial agent, demonstrating significant in vitro activity against P. falciparum.[1][2][3][4][5] This document serves as a technical guide to the antimalarial profile of HLI373.
Quantitative Data
The antimalarial efficacy and selectivity of this compound have been quantified through in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Antimalarial Activity of this compound
| Compound | P. falciparum Strain | IC₅₀ (μM) |
| HLI373 | D6 (Chloroquine-Sensitive) | < 6 |
| HLI373 | W2 (Chloroquine-Resistant) | < 6 |
Data sourced from Jain et al. (2017).[2][3]
Table 2: In Vitro Cytotoxicity of this compound
| Compound | Mammalian Cell Line | IC₅₀ (μM) |
| HLI373 | Vero (Monkey Kidney Epithelial) | > 20 |
| HLI373 | THP-1 (Human Monocytic) | > 20 |
Data sourced from Jain et al. (2017).[2][3]
Table 3: Selectivity Index
| Compound | Selectivity Index (SI) vs. Vero Cells |
| HLI373 | > 3.33 |
The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in a mammalian cell line to the IC₅₀ in the parasite. A higher SI indicates greater selectivity for the parasite.
Proposed Mechanism of Action
HLI373 is a known inhibitor of Hdm2 E3 ligase. In the context of malaria, it is hypothesized to target a parasite-specific E3 ubiquitin ligase, thereby disrupting the ubiquitin-proteasome system. This interference with protein turnover is detrimental to the parasite's development, particularly during the highly metabolically active trophozoite and schizont stages.[1][2][3][4][5]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature assessing the antimalarial activity of HLI373.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.
a. Parasite Culture:
-
Chloroquine-sensitive (e.g., D6) and chloroquine-resistant (e.g., W2) strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
The culture medium consists of RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.
b. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2% in 96-well microtiter plates.
-
This compound is serially diluted and added to the wells. A positive control (e.g., chloroquine) and a negative control (vehicle, e.g., DMSO) are included.
-
The plates are incubated for 72 hours under the conditions described above.
-
After incubation, the plates are frozen at -80°C to lyse the erythrocytes.
-
The plates are thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL) is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The IC₅₀ values are calculated by non-linear regression analysis of the dose-response curves.
In Vitro Cytotoxicity Assay
This assay determines the toxicity of the compound to mammalian cells.
a. Cell Culture:
-
Vero (monkey kidney epithelial) or THP-1 (human monocytic) cells are cultured in appropriate media (e.g., DMEM for Vero, RPMI 1640 for THP-1) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
b. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
This compound is serially diluted and added to the wells. A positive control (e.g., a known cytotoxic agent) and a negative control (vehicle) are included.
-
The plates are incubated for 48 hours.
-
Cell viability is assessed using a suitable method, such as the MTT assay. 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
Stage-Specific Antimalarial Assay
This assay identifies the specific developmental stage of the parasite that is most susceptible to the compound.[1][2][3]
a. Parasite Synchronization:
-
A highly synchronous culture of ring-stage P. falciparum (>90% rings) is prepared using methods such as sorbitol treatment.
b. Assay Procedure:
-
Synchronized ring-stage parasites at approximately 6% parasitemia are treated with HLI373 at a concentration equivalent to its IC₉₀.
-
Thin blood smears are prepared from the culture at 8-hour intervals over a 48-hour period (one complete asexual cycle).
-
The smears are stained with Giemsa and examined under a microscope to determine the parasite stage (ring, trophozoite, or schizont) and morphology.
-
The percentage of each stage is quantified by counting at least 1000 erythrocytes.
-
The results are compared to a vehicle-treated control culture to identify any developmental blocks or morphological abnormalities induced by the compound. Studies have shown that HLI373 blocks the development of the parasite at the trophozoite and schizont stages, leading to an accumulation of distorted trophozoites and immature schizonts.[1][2][3]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the evaluation of HLI373's antimalarial activity.
Conclusion
This compound demonstrates potent and selective in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. The compound appears to exert its antimalarial effect by disrupting the parasite's development at the trophozoite and schizont stages, consistent with the inhibition of the ubiquitin-proteasome system. The data presented in this whitepaper support the continued investigation of HLI373 and other E3 ligase inhibitors as a promising new class of antimalarial therapeutics. Further studies are warranted to identify the specific parasite E3 ligase target(s) of HLI373 and to evaluate its efficacy in in vivo models of malaria.
References
- 1. Inhibitors of ubiquitin E3 ligase as potential new antimalarial drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review [frontiersin.org]
- 5. Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
HLI373 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLI373 dihydrochloride (B599025) is a potent, water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor.[1][2] Developed as a more soluble and potent analog of the HLI98 series of compounds, HLI373 represents a promising therapeutic candidate for cancers harboring wild-type p53.[1] By inhibiting Hdm2's ubiquitin ligase activity, HLI373 stabilizes p53, leading to the activation of p53-dependent transcriptional programs that can induce cell cycle arrest and apoptosis in tumor cells.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of HLI373 dihydrochloride, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation
The following tables summarize the key quantitative data available for this compound.
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| p53 Stabilization | RPE | 3 µM | Increased p53 levels | [1] |
| Hdm2 Stabilization | RPE | 3 µM | Increased Hdm2 levels | [1] |
| Hdm2 Stabilization (dose-dependent) | p53-/-mdm2-/- MEFs | 10-50 µM | Stabilized cellular Hdm2 | [1] |
| p53-dependent Transcription | U2OS | 3 µM | Activation of p53-dependent transcription | [1] |
| Apoptosis Induction | Wild-type p53 MEFs | 3-15 µM | Increased cell death | [1][2] |
| Inhibition of p53 Degradation | U2OS | 5-10 µM | Blocked Hdm2-mediated p53 degradation | [1][2] |
Table 2: In Vitro Activity of this compound
| Assay | System | Concentration | Effect | Reference |
| Hdm2 Auto-ubiquitylation | Cell-free ubiquitylation assay | Not specified | Inhibition of Hdm2 auto-ubiquitylation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blot Analysis for p53 and Hdm2 Stabilization
This protocol is designed to assess the effect of HLI373 on the protein levels of p53 and Hdm2 in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RPE, U2OS) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1, 3, 10 µM) for a specified time (e.g., 8 hours). Include a vehicle control (e.g., PBS or DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix a specified amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel according to the manufacturer's instructions to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p53, Hdm2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 15 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
In Vitro Ubiquitylation Assay
This assay assesses the ability of HLI373 to directly inhibit the E3 ubiquitin ligase activity of Hdm2.
-
Reaction Setup:
-
In a reaction buffer (e.g., 25 mM Tris-HCl pH 7.6, 5 mM MgCl2, 100 mM NaCl, 1 µM DTT, 2 mM ATP), combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and recombinant Hdm2.
-
Add ubiquitin (wild-type or tagged, e.g., HA-ubiquitin).
-
Add this compound at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the ubiquitylation reaction to proceed.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and western blotting using an antibody against Hdm2 or the ubiquitin tag to detect polyubiquitin (B1169507) chains.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: A typical workflow for Western Blot analysis.
Preclinical Development
Pharmacokinetics and Animal Models
While HLI373 was designed for improved water solubility to make it more amenable to in vivo studies, detailed pharmacokinetic and toxicology data in animal models are not extensively reported in the publicly available literature.[1] The initial discovery paper suggests its potential for in vivo applications due to its favorable solubility profile compared to the parent HLI98 compounds.[1] Further preclinical development would necessitate comprehensive studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile in relevant animal models.
Clinical Development
As of the current date, there is no publicly available information indicating that this compound has entered clinical trials. Its development status remains in the preclinical phase.
Conclusion
This compound is a promising preclinical candidate that effectively inhibits the Hdm2 E3 ubiquitin ligase, leading to p53 stabilization and the induction of apoptosis in cancer cells with wild-type p53. Its enhanced water solubility over earlier compounds in its class makes it a more viable candidate for further development. The experimental protocols and data presented in this guide provide a foundational understanding of its mechanism of action and preclinical characterization. Further studies are required to fully elucidate its pharmacokinetic and toxicological profile to support its potential advancement into clinical trials.
References
Methodological & Application
HLI373 Dihydrochloride: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLI373 dihydrochloride (B599025) is a potent and water-soluble small molecule inhibitor of the Human Double Minute 2 (Hdm2) E3 ubiquitin ligase.[1][2] By inhibiting Hdm2, HLI373 prevents the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[1][3] This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[1][4] These application notes provide detailed protocols for the in vitro use of HLI373 dihydrochloride in cancer cell culture, including methodologies for assessing its biological activity.
Mechanism of Action
HLI373 targets the RING finger domain of Hdm2, inhibiting its E3 ubiquitin ligase activity.[3] This action blocks the transfer of ubiquitin to p53, thereby stabilizing the p53 protein.[1] Activated p53 can then transcriptionally activate its downstream target genes, such as p21, leading to cell cycle arrest and apoptosis.[1][4] HLI373 has been shown to be effective in various cancer cell lines that express wild-type p53.[1]
Figure 1. Mechanism of action of this compound.
Data Summary
The following table summarizes the effective concentrations and observed effects of HLI373 in various in vitro studies.
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect | Citation |
| HCT116-p53+/+ | Colon Carcinoma | Apoptosis Assay | 25 µM | 46 hours | Induction of apoptosis | [1] |
| HCT116-p53+/+ | Colon Carcinoma | Immunoblotting | 25 µM | 1-8 hours | Stabilization of p53 | [1][3] |
| U2OS | Osteosarcoma | Immunoblotting | 5-10 µM | 8 hours | Blocked p53 degradation | [3] |
| MEFs (C8, wild-type p53) | Mouse Embryo Fibroblasts | Cell Viability | 3-15 µM | 15 hours | Selective cell killing | [1][2] |
| MEFs (p53-/-mdm2-/-) | Mouse Embryo Fibroblasts | Immunoblotting | 10-50 µM | Not Specified | Stabilization of cellular Hdm2 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 377.87 g/mol , dissolve 3.78 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., HCT116, U2OS)
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)
-
This compound stock solution
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into the appropriate culture plates and allow them to adhere overnight. Seeding density will vary depending on the cell line and the duration of the experiment.
-
On the day of treatment, dilute the HLI373 stock solution to the desired final concentrations in fresh complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing HLI373.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest HLI373 concentration.
-
Incubate the cells for the desired period (e.g., 8, 15, 24, or 48 hours) before proceeding with downstream assays.
Figure 2. General experimental workflow for in vitro studies with HLI373.
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for p53 and Hdm2 Stabilization
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-Hdm2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No effect on cell viability | Cell line is p53-mutant or null. | Use a p53 wild-type cell line (e.g., HCT116, U2OS). |
| Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions. | |
| Inconsistent results | Compound instability. | Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| High background in Western blots | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. |
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other substances through the skin. All waste should be disposed of according to institutional guidelines.
References
- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effect of a non-peptidic small molecular inhibitor of the p53-HDM2 interaction on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HLI373 Dihydrochloride in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLI373 dihydrochloride (B599025) is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase. By inhibiting Hdm2, HLI373 prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53. These characteristics make HLI373 a promising candidate for investigation in cancer therapeutics.
This document provides detailed application notes on the effective concentration of HLI373 dihydrochloride in various cancer cell lines, comprehensive protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Effective Concentrations of HLI373
Table 1: Concentration for Maximal p53 Stabilization
| Cell Line | Assay | Effective Concentration (IC50) | Reference |
| Human Retinal Pigment Epithelial (RPE) cells | Assessment of endogenous p53 and Hdm2 levels | ~ 3 µM | [1] |
Table 2: Dose-Dependent Induction of Cell Death in HCT116 Human Colon Carcinoma Cells
| Cell Line | HLI373 Concentration | % Cell Death | p53 Status |
| HCT116 | Dose-dependent increase | Increased | p53+/+ |
| HCT116 | Dose-dependent increase | Substantially more resistant | p53-/- |
Note: Specific percentage values for the dose-response were not provided in the source material, but a clear p53-dependent effect on cell death was demonstrated.[1]
Table 3: Cell Viability Assessment at a Fixed Concentration of HLI373
| Cell Line | Cancer Type | HLI373 Concentration | % Specifically Killed Cells | p53 Status |
| HCT116 | Colon Carcinoma | 25 µM | ~60% | Wild-type |
| RKO | Colon Carcinoma | 25 µM | ~50% | Wild-type |
| MCF7 | Breast Adenocarcinoma | 25 µM | ~40% | Wild-type |
| U2OS | Osteosarcoma | 25 µM | ~35% | Wild-type |
| Saos-2 | Osteosarcoma | 25 µM | <10% | Null |
| H1299 | Lung Carcinoma | 25 µM | <10% | Null |
Data is approximated from graphical representations in the source literature after 30 hours of treatment and represents the average of three independent experiments.[1]
Mandatory Visualization
Signaling Pathway
Caption: HLI373 inhibits Hdm2, leading to p53 activation and subsequent cell cycle arrest and apoptosis.
Experimental Workflows
References
Application Notes and Protocols for In Vivo Studies of HLI373 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLI373 dihydrochloride (B599025) is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase. By inhibiting Hdm2, HLI373 stabilizes and activates the p53 tumor suppressor protein, leading to p53-dependent transcription of target genes that regulate cell cycle arrest and apoptosis. This mechanism makes HLI373 a promising candidate for cancer therapy, particularly in tumors harboring wild-type p53. These application notes provide a detailed overview of the mechanism of action of HLI373 and offer representative protocols for in vivo studies based on established methodologies for similar Hdm2 inhibitors. While specific in vivo dosage and efficacy data for HLI373 dihydrochloride are not yet publicly available, the provided protocols for xenograft models offer a robust starting point for preclinical evaluation.
Introduction
The p53 tumor suppressor plays a critical role in preventing cancer formation by responding to cellular stress signals such as DNA damage and oncogene activation. In many cancers with wild-type p53, its function is abrogated by overexpression of its negative regulator, Hdm2 (human double minute 2 homolog). Hdm2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus suppressing its tumor-suppressive functions.
This compound is a small molecule designed to inhibit the E3 ligase activity of Hdm2. This inhibition leads to the accumulation and activation of p53, which in turn transcriptionally activates genes like p21 (CDKN1A) and PUMA (BBC3), resulting in cell cycle arrest and apoptosis, respectively. The water-soluble nature of this compound makes it a promising candidate for in vivo studies.
Mechanism of Action: The Hdm2-p53 Signaling Pathway
This compound functions by directly inhibiting the E3 ubiquitin ligase activity of Hdm2. This prevents the polyubiquitination of p53, shielding it from degradation by the proteasome. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in tumor suppression.
In Vivo Study Protocols: Representative Xenograft Models
The following protocols are based on established in vivo studies of other potent Hdm2 inhibitors such as Nutlin-3a, RG7388, SAR405838, and AMG 232, and can be adapted for the evaluation of this compound.
General Experimental Workflow
Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or 5% DMSO in sterile saline)
-
p53 wild-type human cancer cell line (e.g., SJSA-1 osteosarcoma, HCT-116 colon cancer)
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID), 6-8 weeks old
-
Matrigel (optional, for co-injection with cells)
-
Sterile PBS and cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Protocol 1: Subcutaneous Xenograft Model with Intraperitoneal (i.p.) Administration
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
On each day of treatment, dilute the stock solution to the desired final concentration in the chosen vehicle.
-
Administer this compound or vehicle control via intraperitoneal injection. A suggested starting dose range, based on other Hdm2 inhibitors, is 25-100 mg/kg, administered daily or on a 5-days-on/2-days-off schedule.
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 2-3 weeks of treatment, or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for downstream analyses such as immunohistochemistry (IHC) for p21 and Ki-67, and Western blotting for p53 and its target proteins.
-
Protocol 2: Subcutaneous Xenograft Model with Oral Gavage (p.o.) Administration
This protocol follows the same steps as Protocol 1 for cell preparation, implantation, and tumor growth monitoring. The key difference is the route of drug administration.
-
Drug Preparation and Administration:
-
Formulate this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).
-
Administer the formulation or vehicle control orally using a gavage needle.
-
A suggested starting dose range is 50-200 mg/kg, administered daily.
-
Quantitative Data from Representative Hdm2 Inhibitor Studies
The following tables summarize in vivo efficacy data from studies on other Hdm2 inhibitors, which can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: In Vivo Efficacy of SAR405838 in Xenograft Models [1][2]
| Cell Line | Tumor Type | Mouse Strain | Dose and Schedule | Route | Tumor Growth Inhibition (TGI) / Regression |
| SJSA-1 | Osteosarcoma | SCID | 100 mg/kg, daily | p.o. | Complete and durable regression |
| RS4;11 | Acute Leukemia | SCID | 100 mg/kg, daily | p.o. | Complete regression |
| LNCaP | Prostate Cancer | SCID | 100 mg/kg, daily | p.o. | Partial regression (~80%) |
| HCT-116 | Colon Cancer | SCID | 100 mg/kg, daily | p.o. | Complete tumor growth inhibition |
Table 2: In Vivo Efficacy of RG7388 in Xenograft Models [3][4][5][6][7]
| Cell Line | Tumor Type | Mouse Strain | Dose and Schedule | Route | TGI / Regression |
| SJSA-1 | Osteosarcoma | Nude | 25 mg/kg, daily | p.o. | >100% (regression) |
| 5-8F | Nasopharyngeal Carcinoma | Nude | 25 mg/kg, every other day | p.o. | Significant TGI |
Table 3: In Vivo Efficacy of AMG 232 in Xenograft Models [8][9][10][11][12]
| Cell Line | Tumor Type | Mouse Strain | Dose and Schedule | Route | TGI / Regression |
| SJSA-1 | Osteosarcoma | N/A | Daily | p.o. | Complete and durable regression |
| HCT116 | Colon Cancer | N/A | Daily | p.o. | Significant TGI |
| A375sq2 | Melanoma | N/A | Daily | p.o. | Significant TGI |
| NCI-H460 | Lung Cancer | N/A | Daily | p.o. | Significant TGI |
Conclusion
This compound holds significant promise as an anti-cancer agent through its targeted inhibition of the Hdm2 E3 ubiquitin ligase and subsequent activation of the p53 pathway. While in vivo data for this specific compound is not yet available, the provided application notes and representative protocols, based on extensive research with other Hdm2 inhibitors, offer a comprehensive guide for researchers to design and execute preclinical efficacy studies. These protocols, along with the summarized quantitative data from related compounds, will be invaluable for determining the optimal dosing, administration route, and potential efficacy of this compound in various cancer models.
References
- 1. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdv3100.com [mdv3100.com]
- 4. MDM2 inhibitor RG7388 potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pre-clinical evaluation of the MDM2-p53 antagonist RG7388 alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.eur.nl [pure.eur.nl]
Application Notes and Protocols for HLI373 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLI373 dihydrochloride (B599025) is a potent and cell-permeable inhibitor of the Hdm2 E3 ubiquitin ligase.[1] By inhibiting Hdm2, HLI373 stabilizes the tumor suppressor protein p53, leading to the activation of p53-dependent signaling pathways. This activation selectively induces cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[2] These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to HLI373, with a focus on p53 wild-type cells.
Mechanism of Action
HLI373 targets the E3 ubiquitin ligase activity of Hdm2 (also known as Mdm2 in mice). Hdm2 is a critical negative regulator of the p53 tumor suppressor. It binds to p53, promoting its ubiquitination and subsequent proteasomal degradation. By inhibiting Hdm2, HLI373 prevents the degradation of p53, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA), ultimately leading to the selective death of cancer cells with functional p53.[2][3]
Cell Lines Sensitive to HLI373 Dihydrochloride
HLI373 selectively targets cancer cells with wild-type p53. The following table summarizes cell lines reported to be sensitive to HLI373 and similar Hdm2 inhibitors that act via p53 stabilization.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.4 - 0.8 | [2] |
| LNCaP | Prostate Cancer | Wild-Type | 0.4 - 0.8 | [2] |
| 22Rv1 | Prostate Cancer | Wild-Type | 0.4 - 0.8 | [2] |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-Type | Not explicitly stated for HLI373, but sensitive | [1] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The values for SJSA-1, LNCaP, and 22Rv1 are for a similar Hdm2 inhibitor, MI-219, and serve as an expected range for HLI373.
Experimental Protocols
The following are detailed protocols for evaluating the effects of HLI373 on sensitive cancer cell lines.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of HLI373 on cancer cells.
Materials:
-
This compound
-
p53 wild-type cancer cell line (e.g., SJSA-1)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
HLI373 Treatment: Prepare serial dilutions of HLI373 in complete medium. A suggested concentration range is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the HLI373 dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p53 Pathway Activation
This protocol assesses the effect of HLI373 on the protein levels of p53 and its downstream targets.
Materials:
-
This compound
-
p53 wild-type cancer cell line (e.g., HCT-116 p53+/+)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-Hdm2, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with HLI373 (e.g., 5 µM) for various time points (e.g., 6, 12, 24 hours).[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by HLI373.
Materials:
-
This compound
-
p53 wild-type cancer cell line (e.g., SJSA-1)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat the cells with HLI373 at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting
-
Low HLI373 activity: Ensure the compound is fully dissolved. Prepare fresh stock solutions. Confirm the p53 status of the cell line.
-
High background in Western blots: Optimize antibody concentrations and washing steps.
-
Inconsistent flow cytometry results: Ensure proper compensation is set up for FITC and PI channels. Analyze a sufficient number of events.
Conclusion
This compound is a valuable tool for studying the p53 signaling pathway and for developing potential anticancer therapeutics. The protocols outlined above provide a framework for researchers to investigate the efficacy of HLI373 in p53 wild-type cancer cell lines. Careful execution of these experiments will yield reliable data on the dose- and time-dependent effects of HLI373 on cell viability, protein expression, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving HLI373 Dihydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of HLI373 dihydrochloride (B599025), a potent and water-soluble inhibitor of the Hdm2 ubiquitin ligase, for both in vitro and in vivo experimental applications. Adherence to these guidelines will help ensure consistent and reliable experimental results.
Physicochemical Properties and Solubility
HLI373 dihydrochloride is a cell-permeable compound that blocks Hdm2-mediated ubiquitination and subsequent degradation of the p53 tumor suppressor. A key advantage of this compound is its high solubility in aqueous solutions, which facilitates its use in a variety of experimental settings.[1]
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 414.33 g/mol | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Solubility in Water | Up to 200 mM | --INVALID-LINK-- |
| Solubility in DMSO | ≥ 10 mM | --INVALID-LINK-- |
| Solubility in PBS | Sufficient for cell culture applications | --INVALID-LINK-- |
Signaling Pathway of HLI373
HLI373 inhibits the E3 ubiquitin ligase activity of Hdm2. This prevents the polyubiquitination of p53, leading to its stabilization and accumulation. Increased p53 levels then transcriptionally activate target genes, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Caption: HLI373 inhibits Hdm2, leading to p53 stabilization and apoptosis.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
For cell-based assays, it is recommended to prepare a concentrated stock solution that can be further diluted to the desired working concentration in the cell culture medium. Both DMSO and aqueous-based buffers like PBS are suitable for creating stock solutions.[1]
Table 2: Recommended Solvents for In Vitro Stock Solutions
| Solvent | Maximum Concentration | Notes |
| Water | Up to 200 mM | For aqueous stock solutions, sterile filter through a 0.22 µm filter before use and storage.[2] |
| DMSO | ≥ 10 mM | Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically <0.5%). |
| PBS | Sufficient for use | A study has shown similar efficacy when dissolved in PBS or DMSO.[1] |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Sterile Water
Materials:
-
This compound (MW: 414.33 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.14 mg of the compound.
-
Dissolution: Add the weighed powder to a sterile conical tube. Add the appropriate volume of sterile water to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but is generally not required due to its high water solubility.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Preparation of Working Solutions for Cell-Based Assays
The working concentration of this compound will depend on the specific cell line and experimental design. Based on published data, typical concentration ranges are between 3 µM and 50 µM.[2]
Protocol 2: Dilution of Stock Solution for a Cell-Based Assay
Example: To prepare 1 ml of a 10 µM working solution from a 10 mM stock solution:
-
Calculation: Use the formula M1V1 = M2V2. (10,000 µM) * V1 = (10 µM) * (1000 µl) V1 = 1 µl
-
Dilution: Aseptically add 1 µl of the 10 mM stock solution to 999 µl of pre-warmed cell culture medium.
-
Mixing: Gently mix the solution by pipetting up and down before adding it to the cells.
Caption: Workflow for preparing this compound for in vitro experiments.
Formulation for In Vivo Studies
The high water solubility of this compound makes it amenable to simple aqueous formulations for in vivo administration. Sterile isotonic solutions are recommended to minimize irritation at the injection site.
Protocol 3: Preparation of this compound for Intraperitoneal (IP) Injection
Vehicle: Sterile 0.9% saline or sterile Phosphate-Buffered Saline (PBS).
Materials:
-
This compound
-
Sterile 0.9% saline or sterile PBS
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the dose, number of animals, and dosing volume.
-
Dissolution: In a sterile tube, dissolve the calculated amount of this compound in the appropriate volume of sterile saline or PBS.
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter before administration.
-
Administration: The formulation should be prepared fresh on the day of dosing.
Example Calculation for an In Vivo Study:
-
Dose: 10 mg/kg
-
Animal Weight: 20 g (0.02 kg)
-
Dosing Volume: 100 µl (0.1 ml)
-
Concentration needed: (10 mg/kg * 0.02 kg) / 0.1 ml = 2 mg/ml
Caption: Solvent selection for in vivo formulation of this compound.
Stability and Storage
Proper storage is crucial to maintain the activity of this compound.
Table 3: Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | >2 years | Store desiccated and protected from light. |
| Stock Solution | -20°C | 1 month | Avoid repeated freeze-thaw cycles.[2] |
| Stock Solution | -80°C | 6 months | Preferred for long-term storage.[2] |
By following these detailed application notes and protocols, researchers can confidently prepare this compound solutions for a wide range of preclinical studies, ensuring the integrity and reproducibility of their experimental findings.
References
HLI373 dihydrochloride stock solution preparation and storage
Application Notes and Protocols: HLI373 Dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of HLI373 dihydrochloride stock solutions, a potent inhibitor of the Hdm2 ubiquitin ligase. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a cell-permeable inhibitor of Hdm2 E3 ubiquitin ligase activity.[1][2] By binding to the RING finger domain of Hdm2, HLI373 blocks the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[3][4] This leads to the accumulation of p53, activation of p53-dependent transcription, and induction of apoptosis in tumor cells harboring wild-type p53.[1][2][4] Its water-soluble nature makes it a valuable tool for in vitro studies of the p53 signaling pathway and as a potential lead compound for cancer therapeutics.[4][5]
Physicochemical and Solubility Data
Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Name | 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride | [2] |
| Molecular Formula | C₁₈H₂₅Cl₂N₅O₂ | [1][6] |
| Molecular Weight | 414.33 g/mol | [1][6] |
| CAS Number | 1782531-99-0 | [1][6] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% | [2] |
| Solubility in Water | 38 mg/mL (91.71 mM) (Requires ultrasonic and warming) | [1] |
| Solubility in DMSO | 4 mg/mL (9.65 mM) (Requires ultrasonic and warming) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound. It is critical to use anhydrous solvents and proper handling techniques to maintain the integrity of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to minimize condensation.
-
Calculation: Determine the required volume of solvent to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 414.33 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 414.33 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L
-
Volume (µL) ≈ 241.3 µL
-
-
Dissolution:
-
For DMSO: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
For Water: Add the calculated volume of sterile deionized water.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath and gently warm the solution.[1] Observe the solution to ensure complete dissolution.
-
-
Sterilization (for aqueous solutions): If water is used as the solvent, it is recommended to sterilize the final stock solution by passing it through a 0.22 µm syringe filter before use in cell culture.[1]
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This will prevent degradation from repeated freeze-thaw cycles.[1]
-
Store the aliquots as recommended in the storage guidelines below.
-
Protocol 2: Storage and Stability of this compound
Proper storage is essential to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | See manufacturer | Store in a dry, dark place, sealed from moisture. |
| Stock Solution | -20°C | Up to 1 month | Store in tightly sealed, single-use aliquots, protected from light.[1] |
| Stock Solution | -80°C | Up to 6 months | Store in tightly sealed, single-use aliquots, protected from light.[1] |
Note: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound.[1]
Visualizations
Signaling Pathway of HLI373
HLI373 inhibits the E3 ubiquitin ligase activity of Hdm2. This prevents the polyubiquitination of p53, a process that targets p53 for degradation by the proteasome. The resulting stabilization and accumulation of p53 allows it to act as a transcription factor, upregulating target genes that lead to cell cycle arrest and apoptosis.
Caption: HLI373 inhibits Hdm2, stabilizing p53 and promoting apoptosis.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the logical flow for preparing a stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HLI 373 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols: Western Blot Analysis of p53 Stabilization by HLI373
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation.[1][2] The activity and stability of p53 are tightly regulated, primarily through its interaction with the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2).[2] In many cancers retaining wild-type p53, the tumor-suppressive function of p53 is abrogated by overexpression of MDM2, which targets p53 for ubiquitination and subsequent proteasomal degradation.[2][3]
HLI373 is a small molecule inhibitor that targets the E3 ligase activity of MDM2.[4][5] By binding to the RING finger domain of MDM2, HLI373 prevents the ubiquitination of p53, leading to its stabilization and accumulation within the cell.[5] This restoration of p53 levels can reactivate its downstream signaling pathways, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[4][6]
These application notes provide a detailed protocol for the analysis of p53 stabilization in response to HLI373 treatment using Western blotting. This technique allows for the direct visualization and quantification of changes in p53 protein levels, as well as the assessment of downstream target activation, such as the cyclin-dependent kinase inhibitor p21.
Signaling Pathway and Experimental Rationale
The experimental workflow is designed to validate the efficacy of HLI373 in stabilizing p53. The underlying principle is the disruption of the negative regulatory feedback loop between p53 and MDM2.
Experimental Data Summary
The following table summarizes the expected quantitative outcomes of HLI373 treatment on p53 and its downstream target p21, as determined by Western blot analysis. The data is based on previously published studies.[4]
| Cell Line | Treatment | Target Protein | Fold Change (vs. Vehicle Control) |
| HCT116 (p53+/+) | 3 µM HLI373 for 8h | p53 | ~3-5 fold increase |
| HCT116 (p53+/+) | 3 µM HLI373 for 8h | p21 | ~4-6 fold increase |
| RPE | 3 µM HLI373 for 24h | p53 | Significant Increase |
| RPE | 3 µM HLI373 for 24h | p21 | Significant Increase |
| U2OS | 10 µM HLI373 for 8h | p53 | ~2-4 fold increase |
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with HLI373 and subsequently analyzing p53 and p21 protein levels via Western blot.
Materials and Reagents
-
Cell Lines: HCT116 (p53 wild-type), U2OS (p53 wild-type), or other suitable cell lines.
-
HLI373: Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE Gels: (e.g., 4-20% precast polyacrylamide gels).
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p53 antibody (e.g., DO-1 clone)
-
Rabbit anti-p21 antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed the chosen cell line in appropriate culture plates and grow until they reach 70-80% confluency.
-
Prepare working solutions of HLI373 in cell culture medium at the desired final concentrations (e.g., 1, 3, 10 µM).
-
Include a vehicle control group treated with the same concentration of solvent (e.g., DMSO) as the highest HLI373 concentration.
-
Remove the old medium, add the HLI373-containing or vehicle control medium to the cells, and incubate for the desired time period (e.g., 8 or 24 hours).[4]
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (β-actin or GAPDH), diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the p53 and p21 bands to the corresponding loading control bands to correct for loading differences.
-
Conclusion
This protocol provides a robust framework for assessing the efficacy of HLI373 in stabilizing p53 and activating its downstream pathways. The successful execution of this Western blot analysis will demonstrate a dose-dependent increase in p53 and p21 protein levels, providing critical evidence for the mechanism of action of HLI373 as an inhibitor of MDM2 E3 ligase activity. This information is invaluable for both basic research into the p53 pathway and for the preclinical development of novel cancer therapeutics.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Regulation of the Mdm2–p53 pathway by the ubiquitin E3 ligase MARCH7 | EMBO Reports [link.springer.com]
- 3. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay with HLI373 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLI373 dihydrochloride (B599025) is a potent and water-soluble small molecule inhibitor of the Human Double Minute 2 (Hdm2) ubiquitin ligase.[1][2] Hdm2 is a critical negative regulator of the p53 tumor suppressor protein. By binding to p53, Hdm2 promotes its ubiquitination and subsequent proteasomal degradation.[2] In cancer cells with wild-type p53, overexpression of Hdm2 can lead to the suppression of p53's tumor-suppressive functions, including the induction of apoptosis.
HLI373 inhibits the E3 ubiquitin ligase activity of Hdm2, leading to the stabilization and accumulation of p53.[1][2] Activated p53 can then transcriptionally activate a cascade of downstream target genes involved in cell cycle arrest and apoptosis, making HLI373 a promising therapeutic agent for cancers harboring wild-type p53.[1] These application notes provide detailed protocols for assessing apoptosis induced by HLI373 treatment in cancer cell lines.
Mechanism of Action
HLI373 treatment leads to the induction of apoptosis primarily through the p53-mediated intrinsic pathway. By inhibiting Hdm2, HLI373 allows for the accumulation and activation of p53. Activated p53 then translocates to the nucleus and upregulates the expression of pro-apoptotic proteins such as Bax and Puma. These proteins disrupt the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which in turn cleave cellular substrates such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[1][2]
Data Presentation
The following tables summarize the dose-dependent effects of HLI373 on cell viability and apoptosis induction in various cell lines.
Table 1: Dose-Dependent Effect of HLI373 on Cell Viability
| Cell Line | p53 Status | Treatment Time (hours) | HLI373 Concentration (µM) | % Cell Death (Trypan Blue Exclusion) |
| Mouse Embryonic Fibroblasts (MEFs) C8 | Wild-Type | 15 | 3 | ~20% |
| 10 | ~45% | |||
| 15 | ~60% | |||
| Mouse Embryonic Fibroblasts (MEFs) A9 | p53-Deficient | 15 | 3 | <10% |
| 10 | ~15% | |||
| 15 | ~20% | |||
| Human Colon Carcinoma HCT116 | p53+/+ | 46 | 10 | ~30% |
| 25 | ~60% | |||
| 50 | ~80% | |||
| Human Colon Carcinoma HCT116 | p53-/- | 46 | 10 | <10% |
| 25 | ~15% | |||
| 50 | ~20% |
Data adapted from Kitagaki et al., 2008.[1]
Table 2: Summary of Apoptotic Markers Induced by HLI373
| Cell Line | p53 Status | HLI373 Treatment | PARP Cleavage | Cleaved Caspase-3 |
| MEFs C8 | Wild-Type | 15 µM for 15 h | Increased | Increased |
| MEFs A9 | p53-Deficient | 15 µM for 15 h | No significant increase | No significant increase |
| HCT116 | p53+/+ | 25 µM for 46 h | Increased | Increased |
| HCT116 | p53-/- | 25 µM for 46 h | No significant increase | No significant increase |
Data inferred from qualitative descriptions in Kitagaki et al., 2008.[1]
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HLI373 Dihydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and culture to the desired confluency.
-
Treat cells with varying concentrations of HLI373 (e.g., 0, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
-
Fluorometric Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-AFC substrate)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Seed cells in a suitable culture vessel and treat with HLI373 as described previously.
-
Harvest the cells and wash once with cold PBS.
-
Lyse the cell pellet with the provided cold cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare the reaction buffer by adding DTT. Add 50 µL of the reaction buffer to each well.
-
Add 5 µL of the DEVD-AFC substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the fluorescence of HLI373-treated samples to the vehicle-treated control.
PARP Cleavage Detection by Western Blot
This protocol detects the cleavage of PARP, a hallmark of caspase-3 activation during apoptosis.
Materials:
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Treat cells with HLI373 as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
Data Analysis:
-
Identify the full-length PARP band (~116 kDa) and the cleaved PARP band (~89 kDa). An increase in the intensity of the cleaved PARP band in HLI373-treated samples indicates apoptosis.
Visualizations
Caption: HLI373 Signaling Pathway for Apoptosis Induction.
Caption: Experimental Workflow for HLI373 Apoptosis Assays.
References
Application Notes and Protocols for HLI373 Dihydrochloride in p53 Wild-Type Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLI373 dihydrochloride (B599025) is a potent and water-soluble small molecule inhibitor of the Hdm2 (Mdm2 in mice) E3 ubiquitin ligase.[1][2] In tumor cells harboring wild-type p53, Hdm2 targets p53 for ubiquitination and subsequent proteasomal degradation, effectively suppressing its tumor-suppressive functions. HLI373 functions by inhibiting the E3 ligase activity of Hdm2, thereby preventing the degradation of p53.[1][3] This leads to the accumulation and activation of p53, which in turn transcriptionally upregulates target genes involved in cell cycle arrest and apoptosis, resulting in the selective killing of p53 wild-type cancer cells.[1][2] These application notes provide a comprehensive overview of the use of HLI373 in p53 wild-type tumor models, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
HLI373's primary mechanism of action is the stabilization and activation of the p53 tumor suppressor protein in cells where it is normally suppressed by Hdm2. By inhibiting the E3 ubiquitin ligase function of Hdm2, HLI373 blocks the ubiquitination of p53, leading to its accumulation.[1][3] Activated p53 then acts as a transcription factor, inducing the expression of downstream target genes such as CDKN1A (p21) and pro-apoptotic proteins like PUMA and Bax, which ultimately leads to cell cycle arrest and apoptosis.[1][4]
References
- 1. rsc.org [rsc.org]
- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoring expression of wild-type p53 suppresses tumor growth but does not cause tumor regression in mice with a p53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wild-type p53 gene transfer resulted in cell cycle arrest, but not apoptosis of newly established human malignant fibrous histiocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HLI373 Dihydrochloride in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLI373 is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase.[1][2] In normal cellular processes, Hdm2 (also known as Mdm2) negatively regulates the p53 tumor suppressor by targeting it for ubiquitination and subsequent proteasomal degradation.[1][3] Many cancers that retain wild-type p53 show an overexpression of Hdm2, leading to the suppression of p53's tumor-suppressive functions. HLI373 disrupts the Hdm2-p53 interaction by inhibiting the E3 ligase activity of Hdm2.[4][5] This action prevents the degradation of p53, leading to its accumulation and the activation of p53-dependent transcriptional pathways, which in turn can induce cell cycle arrest and apoptosis in cancer cells expressing wild-type p53.[1][3] These application notes provide detailed protocols for studying the effects of HLI373 dihydrochloride (B599025) on colon cancer cell lines.
Mechanism of Action
HLI373 functions by directly inhibiting the E3 ubiquitin ligase activity of Hdm2. This inhibition stabilizes p53, allowing it to accumulate in the nucleus and activate downstream target genes that control apoptosis and cell cycle arrest. This targeted action makes HLI373 a compound of interest for therapies aimed at cancers with a wild-type p53 status, such as certain colon cancers.[1]
Data Presentation
The following table summarizes the observed effects of HLI373 on a human colon carcinoma cell line.
Table 1: Effects of HLI373 on HCT116 Colon Cancer Cells
| Cell Line | p53 Status | Parameter | Observation | Concentration Range | Reference |
| HCT116 | Wild-Type | Cell Viability | Dose-dependent increase in cell death | 3-25 µM | [1] |
| HCT116 | Wild-Type | p53 Stabilization | Increased p53 protein levels | ~3 µM (IC50 for stabilization) | [1] |
| HCT116 | Wild-Type | Apoptosis Induction | Confirmed via cell death assays | 25 µM | [1] |
| HCT116-p53-/- | Null | Cell Viability | Relative resistance to HLI373-induced cell death | Up to 25 µM | [1] |
Experimental Protocols
Cell Culture
-
Cell Line: HCT116 (ATCC® CCL-247™), a human colon carcinoma cell line expressing wild-type p53.
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
HLI373 Dihydrochloride Preparation and Application
-
Molecular Formula: C18H23N5O2 · 2HCl
-
Reconstitution: this compound is water-soluble.[1][2] Prepare a stock solution (e.g., 10 mM) in sterile, nuclease-free water or PBS. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Application: On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 3 µM, 10 µM, 25 µM) in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing HLI373.
Western Blotting for p53 and Hdm2 Stabilization
This protocol is designed to assess the accumulation of p53 and Hdm2 proteins following HLI373 treatment.
-
Procedure:
-
Seeding: Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of HLI373 for a specified time (e.g., 8 hours).[1]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability and Apoptosis Assay
To quantify the cytotoxic and apoptotic effects of HLI373.
-
Method 1: Trypan Blue Exclusion Assay
-
Seed HCT116 cells in a 12-well plate.
-
After overnight adherence, treat with HLI373 for the desired time (e.g., 24-48 hours).[1]
-
Collect both adherent and floating cells and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue stain.
-
Count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of cell death.
-
-
Method 2: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Follow steps 1 and 2 from the Trypan Blue protocol.
-
Collect all cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V (-), PI (-): Live cells
-
Annexin V (+), PI (-): Early apoptotic cells
-
Annexin V (+), PI (+): Late apoptotic/necrotic cells
-
-
Safety and Handling
This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete handling and disposal information.
References
Troubleshooting & Optimization
HLI373 dihydrochloride stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of HLI373 dihydrochloride (B599025) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of HLI373 dihydrochloride?
A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in either sterile deionized water or dimethyl sulfoxide (B87167) (DMSO).[1] HLI373 is highly soluble in aqueous solutions.[2]
Q2: What are the recommended storage conditions for this compound solid and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, store at 4°C in a sealed container, protected from moisture.[1] Stock solutions in aqueous buffers or DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to use fresh aliquots for each experiment.[1]
Q3: How stable is this compound in aqueous solutions at physiological pH and temperature?
A3: While specific kinetic data on the degradation of this compound at physiological conditions (pH 7.4, 37°C) is not extensively published, the compound is a derivative of 5-deazaflavin. Compounds in this class can be sensitive to light and may undergo degradation over extended periods in aqueous solutions. For critical experiments, it is recommended to prepare fresh dilutions from a frozen stock solution. If an aqueous solution is to be used over several hours, it should be protected from light.
Q4: Can I expect this compound to be stable in my cell culture medium?
A4: HLI373 has been successfully used in cell culture experiments for periods of up to 26 hours.[2] However, the stability in complex media can be influenced by various factors, including pH, temperature, and the presence of other components. For long-term incubations, it is best practice to assess the stability of HLI373 in your specific cell culture medium using a protocol similar to the one provided in the "Experimental Protocols" section of this guide.
Q5: What are the potential degradation pathways for this compound in an aqueous solution?
A5: Although specific degradation products for HLI373 have not been detailed in the available literature, molecules with similar structures can be susceptible to hydrolysis and oxidation. As a 5-deazaflavin derivative, it may also be sensitive to photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | 1. Decrease the final concentration of HLI373 in the aqueous solution. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Warm the aqueous buffer slightly before adding the DMSO stock solution.[1] 4. Use sonication to aid dissolution.[1] |
| Loss of compound activity in a multi-day experiment. | Degradation of this compound in the experimental solution. | 1. Prepare fresh experimental solutions daily from a frozen stock. 2. Protect the experimental setup from light. 3. Perform a stability assessment in your specific experimental buffer (see "Experimental Protocols"). |
| Inconsistent experimental results between batches. | Improper storage or handling of this compound. | 1. Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from moisture.[1] 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[1] 3. Verify the concentration of your stock solution spectrophotometrically if possible. |
Data Presentation
Table 1: Summary of this compound Stability and Storage Information
| Parameter | Condition | Recommendation/Data | Reference |
| Solid Form Storage | Temperature | 4°C | [1] |
| Protection | Sealed from moisture | [1] | |
| Aqueous Stock Solution Storage | Short-term | -20°C (up to 1 month) | [1] |
| Long-term | -80°C (up to 6 months) | [1] | |
| Handling | Aliquot to avoid freeze-thaw cycles | [1] | |
| DMSO Stock Solution Storage | Short-term | -20°C (up to 1 month) | [1] |
| Long-term | -80°C (up to 6 months) | [1] | |
| Aqueous Solubility | Water | 38 mg/mL (requires sonication and warming) | [1] |
| DMSO Solubility | DMSO | 4 mg/mL (requires sonication and warming) | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general method to evaluate the chemical stability of this compound in a specific aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC grade acetonitrile (B52724) or methanol (B129727)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator or water bath
-
Microcentrifuge tubes
-
HPLC vials
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired aqueous buffer at the final working concentration.
-
Immediately take a 100 µL aliquot of this solution.
-
Add 100 µL of cold acetonitrile or methanol to precipitate any proteins and stop degradation.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
-
Incubate Sample:
-
Incubate the remaining HLI373 solution under your desired experimental conditions (e.g., 37°C, protected from light).
-
-
Prepare Time-Point Samples:
-
At each desired time point (e.g., 2, 4, 8, 24 hours), take a 100 µL aliquot of the incubated solution.
-
Process this aliquot as described in step 1 to prepare the time-point sample for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) by HPLC.
-
Use a mobile phase and gradient suitable for separating HLI373 from potential degradation products.
-
Monitor the peak area of the HLI373 parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of HLI373 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining HLI373 against time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing HLI373 stability.
Caption: HLI373 inhibits Hdm2, leading to p53 stabilization.
References
Potential off-target effects of HLI373 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of HLI373 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HLI373?
A1: HLI373 is an inhibitor of the Hdm2 (also known as Mdm2) E3 ubiquitin ligase.[][2][3] It functions by binding to the RING finger domain of Hdm2, which is essential for its ligase activity.[3] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. The resulting stabilization of p53 leads to the activation of p53-dependent transcriptional pathways, ultimately inducing apoptosis in cancer cells that harbor wild-type p53.[] HLI373 is noted for its high aqueous solubility and greater potency compared to its predecessors, the HLI98 compounds.[][3]
Q2: Are there any known off-targets of HLI373?
A2: Currently, there is limited publicly available data detailing specific off-targets of HLI373. One study demonstrated a degree of specificity for Hdm2, as HLI373 did not affect the stability of two other E3 ligases, gp78 and AO7, at the tested concentrations.[] However, the authors of the same study suggest that achieving high specificity without extensive medicinal chemistry is challenging.[] Therefore, researchers should remain aware of the potential for off-target effects. General studies on small molecule inhibitors have shown that off-target interactions are a common phenomenon in drug discovery.[4][5]
Q3: The observed cellular phenotype in my experiment is stronger than expected or inconsistent with p53 activation. Could this be due to an off-target effect?
A3: It is possible. If the observed effects, such as cytotoxicity in p53-null cells or unexpected morphological changes, cannot be solely attributed to Hdm2-p53 pathway modulation, an off-target effect should be considered. It is also important to ensure the correct concentration of HLI373 is being used, as very high concentrations are more likely to engage lower-affinity off-targets.
Q4: How can I experimentally determine if the effects I'm seeing are due to off-target interactions of HLI373?
A4: A multi-faceted approach is recommended to investigate potential off-target effects. Here are several key strategies:
-
Genetic Knockdown/Knockout of the Primary Target: Use siRNA or CRISPR-Cas9 to deplete Hdm2 (the primary target) in your cell line. If the addition of HLI373 still produces the same phenotype in Hdm2-depleted cells, the effect is likely independent of Hdm2 and thus an off-target effect.
-
Use of a Structurally Unrelated Hdm2 Inhibitor: Compare the phenotype induced by HLI373 with that of another Hdm2 inhibitor from a different chemical class (e.g., Nutlin-3a, which disrupts the Hdm2-p53 interaction). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Carefully titrate the concentration of HLI373. On-target effects are typically observed at lower concentrations, while off-target effects may only appear at higher concentrations.
-
Broad-Spectrum Kinase Profiling: Since many small molecule inhibitors can have off-target effects on kinases, screening HLI373 against a panel of kinases can identify potential unintended targets. Several commercial services are available for this.
-
Proteome-wide Target Identification: Advanced techniques like chemical proteomics can provide a global view of protein engagement by HLI373 in a cellular context.
Troubleshooting Guide
The following table summarizes common issues, potential causes, and suggested solutions when working with HLI373.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent p53 stabilization | - Cell line has mutant or null p53.- Incorrect HLI373 concentration.- Suboptimal treatment duration. | - Confirm p53 status of your cell line via sequencing or Western blot.- Perform a dose-response experiment (e.g., 1-10 µM).- Optimize treatment time (e.g., 8-24 hours). |
| Cytotoxicity in p53-null cells | - Potential off-target effect.- High concentration of HLI373 leading to non-specific toxicity. | - Lower the concentration of HLI373.- Investigate off-targets using the methods described in Q4.- Test for general cellular stress markers. |
| HLI373 appears inactive | - Degradation of the compound.- Low expression of Hdm2 in the cell line. | - Prepare fresh stock solutions of HLI373 dihydrochloride in an appropriate solvent (e.g., water or DMSO).- Confirm Hdm2 expression in your cell line via Western blot. |
Experimental Protocols
Protocol 1: Validating On-Target Effect via Hdm2 Knockdown
Objective: To determine if the cellular effect of HLI373 is dependent on its primary target, Hdm2.
Methodology:
-
Cell Culture: Plate your cells of interest at a density that allows for transfection and subsequent treatment.
-
siRNA Transfection: Transfect cells with a validated siRNA targeting Hdm2 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for Hdm2 protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm Hdm2 knockdown by Western blot.
-
HLI373 Treatment: Treat the remaining Hdm2-knockdown and control cells with HLI373 at the desired concentration and for the appropriate duration.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., apoptosis, cell cycle arrest, reporter gene expression).
-
Data Interpretation: If the phenotype is significantly attenuated or absent in the Hdm2-knockdown cells compared to the control cells, it is likely an on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that HLI373 directly binds to Hdm2 in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with HLI373 or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein extract.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble Hdm2 in the supernatant at each temperature by Western blot.
-
Data Interpretation: Binding of HLI373 is expected to increase the thermal stability of Hdm2, resulting in more soluble Hdm2 at higher temperatures in the treated samples compared to the vehicle control.
Visualizations
References
Technical Support Center: HLI373 Dihydrochloride Experiments
Welcome to the technical support center for HLI373 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is HLI373 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and water-soluble small molecule inhibitor of the Hdm2 (human double minute 2) ubiquitin ligase.[1][2] Its primary mechanism of action is to bind to the RING finger domain of Hdm2, inhibiting its E3 ubiquitin ligase activity.[3] This prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[3][4] The stabilization of p53 leads to the activation of p53-dependent transcription of target genes, which can induce cell cycle arrest and apoptosis in cells with wild-type p53.[2][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is highly soluble in aqueous solutions, such as water or PBS.[2] It can also be dissolved in DMSO.[5] For long-term storage, it is recommended to store the solid compound at 4°C, sealed and protected from moisture. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Q3: What is the typical working concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific assay. However, literature suggests that p53 stabilization can be observed at concentrations as low as 1 µM, with a discernible p53 response occurring between 3 to 5 µM.[2] For apoptosis induction, concentrations in the range of 3-15 µM for up to 15 hours have been reported to be effective in selectively killing tumor cells with wild-type p53.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Does this compound have any known off-target effects?
A4: While HLI373 is considered a relatively specific inhibitor of Hdm2 E3 ligase activity, like many small molecule inhibitors, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.[6] Some related compounds (HLI98s) have shown effects on other RING and HECT domain E3 ligases at higher concentrations.[6] It is crucial to include appropriate controls in your experiments to validate that the observed effects are mediated through the intended Hdm2-p53 pathway.
Q5: What is the role of the JNK pathway in HLI373-mediated effects?
A5: The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway involved in regulating apoptosis.[7] While HLI373's primary mechanism is the direct inhibition of Hdm2, the resulting activation of p53 can be influenced by and also influence various cellular stress pathways, including the JNK pathway. The JNK pathway can contribute to p53-mediated apoptosis through phosphorylation of p53, which can enhance its stability and transcriptional activity.[1][8] However, the direct and specific activation of the JNK pathway by HLI373 itself is not its primary mode of action.
Troubleshooting Guides
Problem 1: No or weak stabilization of p53 and Hdm2 observed by Western blot.
| Possible Cause | Suggested Solution |
| Cell line has mutant or null p53. | Verify the p53 status of your cell line. HLI373-induced p53 stabilization is dependent on the presence of wild-type p53. |
| Suboptimal concentration of HLI373. | Perform a dose-response experiment with a range of HLI373 concentrations (e.g., 1-20 µM) to determine the optimal concentration for your cell line.[2] |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing p53 and Hdm2 accumulation.[2] |
| Compound degradation. | Ensure proper storage of this compound and its stock solutions.[5] Prepare fresh dilutions in media for each experiment. |
| Issues with Western blot protocol. | Optimize your Western blot protocol, including using fresh lysis buffer with protease and phosphatase inhibitors, ensuring complete protein transfer, and using validated primary antibodies for p53 and Hdm2. |
Problem 2: Inconsistent or no induction of apoptosis in cell viability assays.
| Possible Cause | Suggested Solution |
| p53-deficient or mutant cell line. | HLI373-induced apoptosis is primarily p53-dependent.[2] Use a p53 wild-type cell line as a positive control. |
| Inappropriate assay for apoptosis. | Use multiple assays to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, or PARP cleavage by Western blot, in addition to cell viability assays like MTT or CellTiter-Glo.[2][9] |
| Assay interference. | Some compounds can interfere with the chemistry of viability assays (e.g., MTT).[9] Run a cell-free control with HLI373 to check for interference. Consider using an alternative assay that measures a different cellular parameter (e.g., ATP levels with CellTiter-Glo or protein content with SRB).[9] |
| Incubation time is too short or too long. | The kinetics of apoptosis can vary between cell lines. Perform a time-course experiment to determine the optimal endpoint for your apoptosis assay. |
| Cell density is not optimal. | High cell density can lead to contact inhibition and reduced sensitivity to treatment. Low cell density may result in poor cell health. Optimize cell seeding density for your specific assay. |
Problem 3: High background or non-specific bands in Hdm2 ubiquitination immunoprecipitation (IP).
| Possible Cause | Suggested Solution |
| Non-specific antibody binding. | Use a high-quality, IP-grade antibody specific for Hdm2. Include an isotype control antibody in a parallel IP to assess non-specific binding.[10] |
| Insufficient washing. | Increase the number and stringency of wash steps after antibody incubation and after bead capture to remove non-specifically bound proteins.[11] |
| Proteins binding to beads. | Pre-clear the cell lysate by incubating it with protein A/G beads before adding the primary antibody.[10] This will remove proteins that non-specifically bind to the beads. |
| Protein degradation. | Perform all IP steps at 4°C and use a lysis buffer containing fresh protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to prevent protein degradation and deubiquitination. |
| Too much lysate or antibody. | Titrate the amount of cell lysate and primary antibody to find the optimal ratio that minimizes background while maximizing the specific signal.[11] |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| LOX-IMVI | Melanoma | Wild-Type | ~3 | [4] |
| A549 | Lung Carcinoma | Wild-Type | Not specified | [4] |
| HT1080 | Fibrosarcoma | Wild-Type | Not specified | [4] |
| U2OS | Osteosarcoma | Wild-Type | Not specified | [4] |
| HCT116 p53+/+ | Colon Carcinoma | Wild-Type | ~5 | [2] |
| HCT116 p53-/- | Colon Carcinoma | Null | >20 | [2] |
| JVM-2 | Mantle Cell Lymphoma | Wild-Type | 0.79-1.12 | [12] |
| Granta-519 | Mantle Cell Lymphoma | Wild-Type | 0.79-1.12 | [12] |
| REC-1 | Mantle Cell Lymphoma | Wild-Type | 0.79-1.12 | [12] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific viability assay used.
Experimental Protocols
Protocol 1: Western Blot for p53 and Hdm2 Stabilization
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of treatment. Treat cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle control (e.g., PBS or DMSO).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Hdm2 Ubiquitination Immunoprecipitation Assay
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding HA-tagged ubiquitin and the protein of interest (if necessary). Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions. Boil the lysate for 10 minutes.
-
Lysate Dilution and Pre-clearing: Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Add the primary antibody against Hdm2 to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them multiple times with a stringent wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting using antibodies against HA (to detect ubiquitinated proteins) and Hdm2.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting HLI373 experiments.
Caption: Role of the JNK pathway in p53-mediated apoptosis.
References
- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEKK1/JNK signaling stabilizes and activates p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Inhibition of the p53 E3 Ligase HDM-2 Induces Apoptosis and DNA Damage-Independent p53 Phosphorylation in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HLI373 Dihydrochloride
Welcome to the technical support center for HLI373 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments with this potent MDM2 E3 ligase inhibitor.
Understanding HLI373 Dihydrochloride
HLI373 is a highly water-soluble small molecule that inhibits the E3 ubiquitin ligase activity of MDM2 (also known as Hdm2).[1] By targeting the RING finger domain of MDM2, HLI373 prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[2] This leads to the stabilization and activation of p53, which in turn transcriptionally upregulates its target genes to induce apoptosis in cancer cells harboring wild-type p53.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the MDM2 E3 ubiquitin ligase. It binds to the RING finger domain of MDM2, inhibiting its ability to ubiquitinate p53. This stabilizes p53, leading to the activation of p53-dependent transcriptional pathways and resulting in apoptosis in tumor cells with wild-type p53.[1][2]
Q2: Why is my cell line not responding to HLI373 treatment, even at high concentrations?
A2: The most common reason for a lack of response to HLI373 is the p53 status of your cell line. HLI373's efficacy is primarily dependent on the presence of wild-type p53.[1] Cell lines with mutated or deleted p53 will be substantially more resistant.[1] We recommend verifying the p53 status of your cell line. Another potential reason is the overexpression of MDM4 (MDMX), a homolog of MDM2 that can also inhibit p53 activity but is not a direct target of HLI373.
Q3: How can I determine the p53 mutation status of my cell line?
A3: You can determine the p53 mutation status through several methods, including DNA sequencing of the TP53 gene, or functional assays that assess the transcriptional activity of p53. A functional analysis of separated alleles in yeast (FASAY) can distinguish between functional and dysfunctional p53.
Q4: I'm observing decreased efficacy of HLI373 over time in my long-term culture. What could be the cause?
A4: Prolonged exposure to MDM2 inhibitors can lead to the selection of cells with acquired resistance. This is often due to the emergence of clones harboring p53 mutations that render the p53 pathway non-functional. Continuous monitoring of p53 status in long-term cultures is advisable.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage (months to years), this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | Cell line has mutant or null p53. | 1. Confirm the p53 status of your cell line using DNA sequencing or a functional assay. 2. Use a p53 wild-type cell line as a positive control. |
| High expression of MDM4 (MDMX). | 1. Assess MDM4 protein levels by Western blot. 2. Consider combination therapy with an agent that downregulates or inhibits MDM4. | |
| Compound degradation. | 1. Ensure proper storage of this compound. 2. Prepare fresh stock solutions for each experiment. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | 1. Maintain consistent cell density, passage number, and media composition. 2. Regularly test for mycoplasma contamination. |
| Inaccurate drug concentration. | 1. Calibrate pipettes regularly. 2. Perform serial dilutions carefully and prepare fresh dilutions for each experiment. | |
| Acquired resistance after prolonged treatment | Selection of p53-mutant clones. | 1. Re-evaluate the p53 status of the resistant cell line. 2. Consider combination therapy to target alternative pathways. |
| Upregulation of compensatory survival pathways. | 1. Investigate potential upregulation of pathways like MAPK or PI3K/AKT. 2. Explore synergistic combinations with inhibitors of these pathways. |
Overcoming Resistance: Experimental Strategies and Protocols
Characterizing the Resistance Mechanism
A. Assessing p53 Mutation Status
-
Rationale: The most common mechanism of resistance to MDM2 inhibitors is the loss of wild-type p53 function through mutation.
-
Methodology:
-
RNA/DNA Isolation: Extract total RNA or genomic DNA from both sensitive and resistant cell lines.
-
PCR Amplification: Amplify the coding region of the TP53 gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any mutations.
-
Functional Assay (FASAY): Alternatively, use a yeast-based functional assay to determine if the p53 protein is transcriptionally active.
-
B. Evaluating MDM4 Expression
-
Rationale: Overexpression of MDM4 can sequester p53, rendering MDM2 inhibitors less effective.
-
Methodology (Western Blot):
-
Protein Extraction: Prepare whole-cell lysates from sensitive and resistant cells.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against MDM4, p53, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantification: Densitometry analysis to compare MDM4 protein levels between cell lines.
-
Strategies to Overcome Resistance
A. Combination Therapy
-
Rationale: Combining HLI373 with other anti-cancer agents can overcome resistance by targeting parallel or downstream pathways.
-
Potential Combination Agents:
-
Chemotherapeutic Agents (e.g., Cisplatin, Etoposide): In p53 wild-type cells, MDM2 inhibition can sensitize cells to DNA-damaging agents.
-
MAPK Pathway Inhibitors (e.g., Trametinib): To counteract potential activation of survival pathways.
-
PARP Inhibitors (e.g., Olaparib): To enhance DNA damage and apoptosis.
-
B. Experimental Workflow for Evaluating Combination Therapy
Caption: Workflow for evaluating combination therapies to overcome HLI373 resistance.
Detailed Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of HLI373, the combination drug, and the combination of both for 48-72 hours. Include a vehicle-treated control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol: Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cells with the desired concentrations of HLI373 and/or the combination agent for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium (B1200493) iodide (PI) to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry.[7]
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol: Synergy Analysis
-
Data Collection: Obtain dose-response curves for each drug individually and in combination from the cell viability assay.
-
Software Analysis: Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).[8]
-
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Signaling Pathways and Visualization
HLI373 Mechanism of Action
Caption: HLI373 inhibits MDM2-mediated p53 degradation, leading to apoptosis.
Potential Resistance Mechanisms
Caption: Key resistance mechanisms to MDM2 inhibitors like HLI373.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for MDM2 inhibitors. Note that specific data for HLI373 in all resistant contexts is limited; therefore, data from other potent MDM2 inhibitors are included for illustrative purposes.
Table 1: Cell Viability (IC50) of MDM2 Inhibitors in p53 Wild-Type vs. Mutant/Null Cell Lines
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| HLI373 | HCT116-p53+ | Wild-Type | ~3 | [1] |
| HLI373 | HCT116-p53- | Null | > 15 (Resistant) | [1] |
| Nutlin-3a | SJSA-1 | Wild-Type | 1-2 | [6] |
| Nutlin-3a | SW480 | Mutant | > 20 (Resistant) | [6] |
| Siremadlin | A375 | Wild-Type | 0.028 | [7] |
| Milademetan | H1792 | Mutant | > 10 (Resistant) | [9] |
Table 2: Synergistic Effects of MDM2 Inhibitors in Combination Therapies
| MDM2 Inhibitor | Combination Agent | Cell Line | Effect | Quantitative Metric | Reference |
| Siremadlin | Trametinib (MEK Inhibitor) | A375 (Melanoma) | Synergy | Synergy Score: 23.12 | [7] |
| Milademetan | Trametinib (MEK Inhibitor) | ECLC5-GLx (Lung) | Synergy | Synergy Score ≥ 2 | [9] |
| Nutlin-3a | Ad-delE1B (Oncolytic Virus) | MSTO-211H (Mesothelioma) | Synergy | Combination Index < 1 | [10] |
| Siremadlin | Olaparib (PARP Inhibitor) | Rh30 (Rhabdomyosarcoma) | Synergy | Bliss Synergy Score > 10 | [11] |
This technical support center provides a comprehensive guide to understanding and troubleshooting experiments with this compound. By understanding its mechanism of action and potential resistance pathways, researchers can design more effective experiments and explore rational combination strategies to overcome resistance.
References
- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Interpreting unexpected results with HLI373 dihydrochloride
Welcome to the technical support center for HLI373 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this potent Hdm2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HLI373 dihydrochloride?
A1: this compound is a potent and water-soluble inhibitor of the Hdm2 (also known as Mdm2) E3 ubiquitin ligase.[1][2][3] Its primary function is to block the E3 ligase activity of Hdm2, which is responsible for targeting the p53 tumor suppressor protein for ubiquitination and subsequent proteasomal degradation.[1][4][5][6] By inhibiting Hdm2, HLI373 leads to the stabilization and accumulation of p53, which in turn activates p53-dependent transcription and induces apoptosis in cancer cells that express wild-type p53.[1][2][3]
Q2: What is the difference between HLI373 and its predecessor compounds, the HLI98s?
A2: HLI373 is a derivative of the HLI98s but possesses key advantages. It is highly soluble in aqueous solutions and demonstrates greater potency in stabilizing Hdm2 and p53, activating p53-dependent transcription, and inducing cell death compared to the HLI98 series of compounds.[1][4]
Q3: Is HLI373 expected to be effective in all cancer cell lines?
A3: No. The efficacy of HLI373 is primarily dependent on the p53 status of the cancer cells. It is most effective in tumor cells harboring wild-type p53.[1][5][6] In cells with mutant or deficient p53, HLI373 is expected to have a significantly reduced cytotoxic effect.[1]
Q4: Are there known off-target effects of HLI373?
A4: While HLI373 has been shown to have a degree of specificity for Hdm2, the possibility of off-target effects exists with any small molecule inhibitor.[1] It is important to include appropriate controls in your experiments to account for potential off-target activities. Some studies suggest that drugs can have off-target effects that may even contribute to their therapeutic efficacy.[1]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is soluble in DMSO and water.[5][7] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[7][8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[7] If using water as the solvent for your stock solution, it should be filtered and sterilized before use.[7]
Troubleshooting Guides
Issue 1: No or Weak Induction of Apoptosis in a p53 Wild-Type Cell Line
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration of HLI373 | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary between cell types.[1] |
| Incorrect p53 Status of the Cell Line | Confirm the p53 status of your cell line through sequencing or by checking a reliable cell line database. Genetic drift can occur in cultured cells. |
| Compound Instability | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[7] Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | Optimize cell density and ensure the cells are in the logarithmic growth phase during treatment. High cell confluence can sometimes inhibit apoptosis. |
| Assay-Specific Issues (e.g., MTT, Annexin V) | Verify the functionality of your apoptosis assay with a known positive control inducer of apoptosis. For MTT assays, high concentrations of some compounds can interfere with the formazan (B1609692) production.[9] |
Issue 2: Unexpected Toxicity in p53-Null or Mutant Cell Lines
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, HLI373 may exhibit off-target effects independent of p53.[1] It is crucial to perform dose-response experiments to identify a therapeutic window where p53-dependent effects are dominant. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells.[10] Run a vehicle-only control to assess solvent toxicity. |
| Contamination of the Compound | If possible, verify the purity of your this compound batch. Contaminants could contribute to non-specific toxicity. |
Issue 3: Inconsistent Results in Western Blotting for p53 or Hdm2 Stabilization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Lysis Buffer | Use a lysis buffer that effectively extracts nuclear proteins, as p53 and Hdm2 are primarily located in the nucleus. Sonication may be required to ensure complete nuclear lysis.[11] |
| Protein Degradation | Always add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation. |
| Poor Antibody Quality | Use antibodies validated for the detection of your target proteins. Titrate the primary antibody concentration to optimize the signal-to-noise ratio. |
| Inefficient Protein Transfer | Verify the efficiency of protein transfer from the gel to the membrane, especially for higher molecular weight proteins like Hdm2. Staining the membrane with Ponceau S after transfer can help visualize the transferred proteins. |
| Incorrect Loading Amount | Load a sufficient amount of total protein to detect your target. The abundance of p53 and Hdm2 can vary between cell lines.[12][13] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of HLI373
| Cell Line | p53 Status | Assay | Endpoint | Effective Concentration | Reference |
| U2OS | Wild-Type | Luciferase Reporter | p53-dependent transcription | IC50 ~ 3 µM | [1] |
| C8 (MEFs) | Wild-Type | Trypan Blue Exclusion | Cell Death | Dose-dependent increase | [1] |
| A9 (MEFs) | p53-deficient | Trypan Blue Exclusion | Cell Death | Relatively resistant | [1] |
| HCT116-p53+/+ | Wild-Type | Trypan Blue Exclusion | Cell Death | Dose-dependent increase | [1] |
| HCT116-p53-/- | p53-deficient | Trypan Blue Exclusion | Cell Death | Substantially more resistant | [1] |
| LOX-IMVI | Wild-Type | Apoptosis Induction | - | Effective | [5][6] |
| A549 | Wild-Type | Apoptosis Induction | - | Effective | [5][6] |
| HT1080 | Wild-Type | Apoptosis Induction | - | Effective | [5][6] |
Experimental Protocols
Protocol 1: Western Blotting for p53 and Hdm2 Stabilization
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure the release of nuclear proteins.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment.
-
-
Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add DMSO to each well to solubilize the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: HLI373 inhibits Hdm2, leading to p53 stabilization and apoptosis.
References
- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. HLI 373 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect of a non-peptidic small molecular inhibitor of the p53-HDM2 interaction on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
HLI373 dihydrochloride solubility issues and solutions
Welcome to the technical support center for HLI373 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the handling and use of HLI373 dihydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cell-permeable inhibitor of the Hdm2 E3 ubiquitin ligase.[1][2] Its mechanism of action involves binding to the RING finger domain of Hdm2, which inhibits the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. This leads to the accumulation and activation of p53, resulting in p53-dependent transcription of target genes that can induce cell cycle arrest and apoptosis in tumor cells with wild-type p53.[1][2]
Q2: What makes this compound advantageous over other Hdm2 inhibitors like the HLI98 series?
A2: this compound was developed as a more "drug-able" analog to the earlier HLI98 compounds. Its primary advantages are its high solubility in aqueous solutions and greater potency.[2] The poor water solubility of the HLI98 series limited their application, especially in in vivo studies.[2]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Q3: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
A3: While this compound is known for its high aqueous solubility, issues can arise depending on the solvent and desired concentration. Here are the key recommendations:
-
For Aqueous Solutions: this compound is highly soluble in water. Concentrations up to 38 mg/mL (approximately 91.7 mM) have been reported.[1] To achieve this, gentle warming and ultrasonication may be required.[1]
-
For Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions. However, this compound has a comparatively lower solubility in DMSO, around 4 mg/mL (approximately 9.65 mM).[1] It is critical to use fresh, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact solubility.[1] Warming and ultrasonication may also be necessary.[1] Note that some suppliers have reported it as insoluble in DMSO, which may reflect challenges in achieving a stable, high-concentration solution.
Solubility Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | ~38 mg/mL | ~91.7 mM | Requires ultrasonic and warming.[1] |
| DMSO | ~4 mg/mL | ~9.65 mM | Requires ultrasonic and warming; use fresh, anhydrous DMSO.[1] |
Q4: My this compound solution, prepared in DMSO, appears to have a precipitate after storage. What should I do?
A4: Precipitation of this compound from a DMSO stock solution upon storage can occur, especially if the solution is stored at lower temperatures or if the DMSO has absorbed moisture.
-
Recommended Action: Gently warm the vial to 37°C and vortex or sonicate to attempt to redissolve the precipitate. To prevent this, it is advisable to prepare fresh solutions. If you must store stock solutions, store them in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[1]
Issue 2: Precipitation in Cell Culture Media
Q5: I observed a precipitate in my cell culture medium after adding the this compound working solution. What is causing this and how can I prevent it?
A5: Precipitation in aqueous cell culture media is a common issue when adding compounds dissolved in organic solvents like DMSO. This is often due to the compound's lower solubility in the aqueous environment of the media.
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.
-
Pre-warm the Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Dilute in Steps: For high final concentrations of HLI373, consider a serial dilution approach. First, dilute the DMSO stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to your final volume of media.
-
Increase Mixing Efficiency: Add the stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and uniform dispersion.
-
Consider a Water-Based Stock: Given its high aqueous solubility, consider preparing your stock solution directly in sterile water or phosphate-buffered saline (PBS). This will eliminate the issue of solvent-induced precipitation. If you choose this method, ensure the stock solution is sterilized by filtering through a 0.22 µm filter before adding to your cell culture.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
For a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of this compound (Molecular Weight: 414.33 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of HLI373, add 241.35 µL of DMSO).
-
To aid dissolution, gently warm the solution to 37°C and sonicate in a water bath until the solution is clear.
-
Aliquot the stock solution into small, tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[1]
-
-
For a 50 mM Aqueous Stock Solution (Water or PBS):
-
Follow steps 1 and 2 from the DMSO protocol.
-
Add the appropriate volume of sterile water or PBS to achieve a 50 mM concentration.
-
Gently warm the solution to 37°C and sonicate in a water bath until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C or -80°C.
-
Protocol 2: General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw your this compound stock solution and pre-warm your cell culture media to 37°C.
-
Dosing: Prepare your final concentrations of this compound by diluting the stock solution into the pre-warmed media. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.5%).
-
Treatment: Remove the old media from your cells and replace it with the media containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 8 to 48 hours).[1][2]
-
Analysis: Perform your desired downstream analysis, such as cell viability assays (e.g., trypan blue exclusion), immunoblotting for p53 and Hdm2 levels, or reporter assays for p53 transcriptional activity.[2]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
References
Minimizing HLI373 dihydrochloride experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals minimize experimental variability when working with HLI373 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HLI373 dihydrochloride?
A1: this compound is a potent and water-soluble inhibitor of the Hdm2 (also known as MDM2) E3 ubiquitin ligase.[1][2][3] Its primary mechanism involves binding to the RING finger domain of Hdm2, which inhibits its E3 ligase activity.[4] This action blocks the Hdm2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. Consequently, p53 protein levels stabilize and accumulate in the cell, leading to the activation of p53-dependent transcription and induction of apoptosis, particularly in tumor cells that express wild-type p53.[5]
Q2: What are the main research applications for this compound?
A2: The primary application of this compound is in cancer research as a potential therapeutic agent.[5][6][7] It is used to study the p53 signaling pathway and to induce apoptosis in cancer cell lines with wild-type p53.[5] Additionally, some studies have noted its potential as an antimalarial agent.[1][8] It has also been explored in the context of neuroprotection.[9][10][11][12][13]
Q3: What makes this compound advantageous compared to other Hdm2 inhibitors like the HLI98 series?
A3: The main advantage of this compound is its high water solubility, which overcomes a significant limitation of the earlier HLI98 compounds.[5] This property makes it more amenable for use in cellular studies and offers greater potential for in vivo applications due to easier administration.[5] Furthermore, HLI373 has been shown to be more potent than the HLI98 series in stabilizing p53 and inducing cell death.[5]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in water and DMSO.[14][15] For long-term storage, it is recommended to store the lyophilized powder at -20°C in a dry, dark place, where it can be stable for several years.[14][16] Once in solution, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[8]
Troubleshooting Guide
Issue 1: Inconsistent or no induction of apoptosis in treated cells.
-
Question: I am treating my cancer cell line with this compound, but I am not observing the expected level of apoptosis. What could be the reason?
-
Answer:
-
Verify p53 Status: The apoptotic effect of HLI373 is primarily dependent on the presence of wild-type p53.[5] Cells with mutated or null p53 will likely not undergo apoptosis in response to HLI373 treatment. Confirm the p53 status of your cell line.
-
Concentration and Duration of Treatment: The effective concentration of HLI373 can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific cells. Effective concentrations for inducing apoptosis are typically in the low micromolar range (3-15 µM), with incubation times of around 15 hours or more.[1][8]
-
Compound Integrity: Ensure that your this compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles, which could lead to degradation.[8]
-
Cell Culture Conditions: Factors such as cell confluency and media components can influence the cellular response to treatment. Ensure consistent cell culture practices.
-
Issue 2: High background toxicity or off-target effects.
-
Question: I am observing significant cell death even at low concentrations of this compound, or I suspect off-target effects. How can I address this?
-
Answer:
-
Titrate the Concentration: Perform a careful dose-response curve to identify a therapeutic window where you observe specific, p53-dependent apoptosis without excessive toxicity. The IC50 for p53 stabilization is around 3 µM.[5]
-
Use Control Cell Lines: Include a p53-null or p53-mutant cell line as a negative control. HLI373 should have a significantly lower effect on these cells if the observed toxicity is primarily p53-mediated.[5]
-
Assess Off-Target Pathways: While HLI373 is considered relatively specific for Hdm2, it's good practice to assess key markers of other signaling pathways that might be affected, such as the JNK pathway, to rule out significant off-target effects at the concentrations used.[17][18][19]
-
Issue 3: Variability in p53 and Hdm2 protein stabilization.
-
Question: Western blot analysis shows inconsistent levels of p53 and Hdm2 stabilization after this compound treatment. What could be causing this variability?
-
Answer:
-
Treatment Time-Course: The stabilization of p53 and Hdm2 is a dynamic process. It is advisable to perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal time point for observing maximal protein stabilization in your cell line.
-
Cell Lysis and Protein Extraction: Ensure a consistent and efficient protocol for cell lysis and protein extraction. Incomplete lysis can lead to variability in protein yields.
-
Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH) in your Western blots to ensure that any observed differences in p53 and Hdm2 levels are not due to unequal protein loading.
-
Basal Protein Levels: The basal levels of p53 and Hdm2 can vary with cell density and passage number. Standardize these experimental parameters to minimize variability.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Cellular Assays
| Assay | Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| p53 and Hdm2 Stabilization | RPE cells | 5 µM | Not specified | Maximal increase in protein levels | [5] |
| p53 and Hdm2 Stabilization | Hdm2-transfected p53-/-mdm2-/- MEFs | 10-50 µM | Not specified | Dose-dependent stabilization of Hdm2 | [1][8] |
| p53-dependent Transcription | U2OS-pG13-Luc | 3 µM | Not specified | Activation of p53 transcription | [1][8] |
| Inhibition of p53 Degradation | Co-transfected cells | 5-10 µM | 8 hours | Blockade of p53 degradation | [1][8] |
| Induction of Apoptosis | p53-wild type MEFs (C8) | 3-15 µM | 15 hours | Selective killing of tumor cells | [1] |
| Antimalarial Activity | P. falciparum D6 and W2 strains | < 6 µM (IC50) | Not specified | Inhibition of parasite growth | [1] |
Experimental Protocols
Protocol 1: General Cell Treatment for Apoptosis Induction
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of water or DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 15-24 hours) at 37°C in a 5% CO2 incubator.
-
Assessment of Apoptosis: Analyze apoptosis using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis of cleaved caspase-3 and PARP.
Protocol 2: Western Blot Analysis of p53 and Hdm2 Stabilization
-
Cell Treatment: Treat cells with this compound as described in Protocol 1 for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and denature by boiling. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Mechanism of HLI373 in p53 stabilization and apoptosis induction.
Caption: Troubleshooting workflow for HLI373 experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [boehringer-ingelheim.com]
- 7. MDM2 inhibitors in sarcomas: results and next steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotection by Drugs, Nutraceuticals and Physical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. apexbt.com [apexbt.com]
- 16. medkoo.com [medkoo.com]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. JNK pathway inhibition selectively primes pancreatic cancer stem cells to TRAIL-induced apoptosis without affecting the physiology of normal tissue resident stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HLI373 Dihydrochloride and HLI98 Inhibitors for Hdm2-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of HLI373 dihydrochloride (B599025) and the HLI98 series of inhibitors, both targeting the Hdm2 E3 ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor. This comparison is supported by experimental data to inform research and development decisions in the field of oncology.
Introduction: Targeting the Hdm2-p53 Axis
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Hdm2 (human double minute 2; Mdm2 in mice) is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels low in normal cells. In many cancers with wild-type p53, Hdm2 is overexpressed, leading to the functional inactivation of p53. Therefore, inhibiting the Hdm2-p53 interaction to restore p53 function is a promising therapeutic strategy.
HLI98 and HLI373 are two classes of small molecule inhibitors that target the E3 ligase activity of Hdm2.[1][2] This guide will compare their performance based on available experimental data.
Mechanism of Action
Both HLI373 and the HLI98 series of compounds function by inhibiting the E3 ubiquitin ligase activity of Hdm2.[1][2] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p53. The accumulation of p53 allows for the activation of p53-dependent transcription of target genes that mediate cell cycle arrest and apoptosis.[1][2]
Comparative Performance Data
HLI373 dihydrochloride was developed as a more soluble and potent analog of the HLI98 series.[1] Experimental data consistently demonstrates the superior performance of HLI373 in cellular assays.
Stabilization of p53 and Hdm2
In human retinal pigment epithelial (RPE) cells, HLI373 demonstrated a significantly higher potency in stabilizing p53 and Hdm2 levels compared to the HLI98 compounds. A concentration of 3 µM HLI373 was more effective than HLI98s at concentrations ranging from 5 to 50 µM.[1]
Activation of p53-Dependent Transcription
The ability of these inhibitors to activate p53's transcriptional activity was assessed using a luciferase reporter assay in U2OS cells. HLI373 induced a dose-dependent increase in luciferase activity with substantially greater potency than HLI98C, HLI98D, and HLI98E.[1]
| Inhibitor | Concentration (µM) | Fold Activation of p53 Reporter |
| HLI373 | 3 | ~12 |
| HLI98C | 20 | ~4 |
| HLI98D | 50 | ~5 |
| HLI98E | 50 | ~3 |
| Table 1: Comparison of p53-dependent transcriptional activation by HLI373 and HLI98 compounds in U2OS cells stably transfected with a p53-responsive luciferase reporter. Data is approximated from published graphical representations.[1] |
Induction of Cell Death
HLI373 was found to be more potent in inducing cell death in transformed cells compared to the HLI98 series. At a concentration of 10 µM, HLI373 was significantly more effective at inducing apoptosis in RPE-E1A cells than the HLI98 compounds.[1]
| Inhibitor | Concentration (µM) | % Cell Viability (RPE-E1A) |
| HLI373 | 10 | ~40% |
| HLI98C | 10 | ~80% |
| HLI98D | 10 | ~90% |
| HLI98E | 10 | ~95% |
| Table 2: Comparative cell viability of transformed RPE-E1A cells after treatment with HLI373 and HLI98 compounds. Data is approximated from published graphical representations.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for p53 and Hdm2 Stabilization
Objective: To qualitatively assess the increase in p53 and Hdm2 protein levels following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate RPE cells and grow to 70-80% confluency. Treat cells with the indicated concentrations of HLI373 or HLI98 compounds for 8 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (Trypan Blue Exclusion)
Objective: To quantify the percentage of viable cells after inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate transformed MEF or RPE-E1A cells and treat with HLI373 or HLI98 compounds for 15 hours.
-
Cell Harvesting: Detach the cells using trypsin and resuspend in serum-free medium.
-
Staining: Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue solution and incubate for 3 minutes at room temperature.
-
Counting: Load the stained cell suspension onto a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculation: Calculate the percentage of cell viability using the formula: (Number of viable cells / Total number of cells) x 100.
In Vitro Hdm2 Auto-ubiquitination Assay
Objective: To assess the direct inhibitory effect of the compounds on Hdm2's E3 ligase activity.
Protocol:
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5), ubiquitin, and bacterially expressed GST-Hdm2.
-
Inhibitor Addition: Add varying concentrations of HLI373 or HLI98 to the reaction mixtures.
-
Initiation: Start the reaction by adding ATP and incubate at 30°C for 1 hour.
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the ubiquitination of Hdm2 by Western blotting using an anti-Hdm2 or anti-ubiquitin antibody. A decrease in the high molecular weight smear of polyubiquitinated Hdm2 indicates inhibition.
Summary and Conclusion
The available data strongly indicates that This compound is a more potent and soluble inhibitor of Hdm2 E3 ligase activity compared to the HLI98 series of compounds. HLI373 more effectively stabilizes p53 and Hdm2, activates p53-dependent transcription, and induces apoptosis in cancer cells. Its enhanced aqueous solubility also presents a significant advantage for its potential development as a therapeutic agent. While both classes of inhibitors target the same crucial anti-cancer pathway, HLI373 represents a significant advancement over the parent HLI98 compounds. Further studies with direct, side-by-side quantitative comparisons of IC50 values for Hdm2 inhibition would provide a more definitive measure of their relative biochemical potencies.
References
Validating HLI373-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Apoptosis Validation Methods for the Hdm2 Inhibitor HLI373.
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer therapeutics. HLI373, a potent and water-soluble inhibitor of the Hdm2 E3 ubiquitin ligase, has been identified as an inducer of apoptosis in tumor cells harboring wild-type p53. By inhibiting Hdm2, HLI373 prevents the degradation of the p53 tumor suppressor protein, leading to its accumulation, activation of p53-dependent transcription, and ultimately, cell death. Validating the apoptotic pathway initiated by HLI373 is crucial for its development as a therapeutic agent. This guide provides a comparative overview of key caspase assays used to quantify HLI373-induced apoptosis, comparing its efficacy with other Hdm2 inhibitors, Nutlin-3a and MI-63.
Comparative Analysis of Caspase Activation
Caspases, a family of cysteine proteases, are central executioners of apoptosis. Monitoring the activation of specific caspases provides a quantitative measure of apoptotic activity. The data below summarizes the fold increase in caspase activity in cancer cell lines treated with HLI373 and its alternatives.
| Compound | Cell Line | Caspase-3/7 Activity (Fold Increase) | Caspase-8 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) |
| HLI373 | Various tumor cell lines with wt-p53 | Increased cleaved caspase-3 observed[1] | Data not available | Data not available |
| Nutlin-3a | NGP (neuroblastoma) | ~3-4[2] | Data not available | Data not available |
| SJSA-1 (osteosarcoma) | ~2-2.7[2] | Data not available | Data not available | |
| IGROV-1 (ovarian cancer) | Concentration-dependent increase[1] | Data not available | Data not available | |
| A2780, OAW42 (ovarian cancer) | No significant increase[1][3] | Data not available | Data not available | |
| BV-173, SUP-B15, NALM-6, NALM-19 (acute lymphoblastic leukemia) | Significant increase[4] | Data not available | Data not available | |
| MDA-MB-231 (triple-negative breast cancer) | 1.7 - 4.7[5] | Data not available | Data not available | |
| MI-63 | Mantle Cell Lymphoma cell lines | Increase observed | Increase observed | Increase observed |
Note: Quantitative fold-increase data for HLI373 and MI-63, and for caspase-8 and -9 for Nutlin-3a, were not available in the reviewed literature. The table reflects the qualitative findings of increased caspase activity.
Signaling Pathways and Experimental Workflow
To understand the mechanism of HLI373 and the methods to validate its apoptotic activity, the following diagrams illustrate the proposed signaling pathway and a general experimental workflow for caspase assays.
Experimental Protocols
Detailed methodologies for the key caspase assays are provided below. These protocols are based on commercially available kits and can be adapted for specific experimental needs.
Caspase-Glo® 3/7, 8, or 9 Assay (Promega)
This protocol describes a luminescent assay for measuring the activity of caspase-3 and -7 (executioner caspases), caspase-8 (initiator of the extrinsic pathway), or caspase-9 (initiator of the intrinsic pathway).
Materials:
-
Cancer cell line of interest
-
HLI373 or alternative compound
-
96-well white-walled assay plates
-
Caspase-Glo® 3/7, 8, or 9 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well white-walled plate at a density of 1 x 104 to 2.5 x 104 cells per well in 100 µL of culture medium. Incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with the desired concentrations of HLI373 or alternative compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Reagent Preparation: Reconstitute the Caspase-Glo® Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the appropriate Caspase-Glo® Reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity by dividing the relative luminescence units (RLU) of the treated samples by the RLU of the untreated control.
Alternative Apoptosis Validation Methods
Beyond caspase activity assays, other methods can be employed to validate HLI373-induced apoptosis, providing a more comprehensive understanding of the cell death mechanism.
-
Annexin V Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Western Blotting for Cleaved PARP and Caspases: This technique provides qualitative confirmation of the cleavage and activation of caspases and their downstream substrate, PARP. The appearance of cleaved fragments is a hallmark of apoptosis.
By employing a combination of these assays, researchers can robustly validate and quantify the apoptotic effects of HLI373 and objectively compare its performance against other therapeutic alternatives. This multi-faceted approach is essential for the rigorous pre-clinical evaluation of novel anti-cancer compounds.
References
- 1. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the p53-MDM2 interaction by the small-molecule MDM2 antagonist Nutlin-3a: a new challenged target therapy in adult Philadelphia positive acute lymphoblastic leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]
Cross-Validation of HLI373 Effects in Different Cell Lines: A Comparative Guide
A Comprehensive Analysis of HLI373 and its Alternatives in p53-Wild-Type Cancer Cells
This guide provides a comparative analysis of HLI373, a small molecule inhibitor of the Hdm2 E3 ubiquitin ligase, and its effects across various cancer cell lines. For researchers, scientists, and professionals in drug development, this document offers a cross-validation of HLI373's performance against other compounds targeting the p53-Mdm2 pathway, supported by experimental data and detailed protocols.
Introduction to HLI373 and the p53-Mdm2 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase Mdm2 (also known as Hdm2 in humans), which targets p53 for proteasomal degradation. In many cancers with wild-type p53, Mdm2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival. Therefore, inhibiting the Mdm2-p53 interaction or the E3 ligase activity of Mdm2 presents a promising therapeutic strategy for reactivating p53.
HLI373 is a water-soluble small molecule that inhibits the E3 ubiquitin ligase activity of Hdm2.[1][2] This inhibition leads to the stabilization and accumulation of p53, subsequently activating p53-dependent downstream signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells.[1][2] This guide compares the effects of HLI373 with two other well-known molecules targeting this pathway: Nutlin-3, which disrupts the p53-Mdm2 interaction, and MEL24, another Mdm2 E3 ligase inhibitor.
Comparative Performance of HLI373 and Alternatives
The efficacy of HLI373, Nutlin-3, and MEL24 was evaluated across a panel of human cancer cell lines with wild-type p53: U2OS (osteosarcoma), HCT116 (colon carcinoma), RKO (colon carcinoma), A549 (lung carcinoma), and MCF7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) for cell viability was determined for each compound.
| Cell Line | HLI373 IC50 (µM) | Nutlin-3 IC50 (µM) | MEL24 IC50 (µM) |
| U2OS | ~3[3] | Data Not Available | Data Not Available |
| HCT116 (p53+/+) | Potent (dose-dependent killing)[3] | Data Not Available | ED50 ~9.2 (in 293T cells) |
| RKO | Data Not Available | Data Not Available | Data Not Available |
| A549 | Data Not Available | Data Not Available | Data Not Available |
| MCF7 | Data Not Available | Data Not Available | Data Not Available |
Note: Specific IC50 values for a direct comparison across all listed cell lines were not consistently available in the searched literature. The provided data is based on available information and highlights the need for further direct comparative studies. HLI373 has been shown to be more potent than its predecessor, HLI98s.[2]
Mechanism of Action: Signaling Pathways
The distinct mechanisms of HLI373, Nutlin-3, and MEL24 converge on the activation of the p53 pathway, but through different initial steps.
HLI373 and MEL24: Inhibition of Mdm2 E3 Ligase Activity
HLI373 and MEL24 directly inhibit the E3 ubiquitin ligase function of the Mdm2 RING domain.[4][5] This prevents the ubiquitination of p53, leading to its stabilization and accumulation. The elevated levels of active p53 can then transactivate its target genes, resulting in cell cycle arrest and apoptosis.
HLI373/MEL24 inhibit Mdm2 E3 ligase activity, stabilizing p53.
Nutlin-3: Disruption of the p53-Mdm2 Interaction
Nutlin-3 acts by binding to the p53-binding pocket of Mdm2, thereby preventing the interaction between Mdm2 and p53.[6][7] This sequestration of Mdm2 allows p53 to escape degradation and accumulate in the nucleus, where it can function as a transcription factor to induce cell cycle arrest and apoptosis.[6][8]
Nutlin-3 disrupts the p53-Mdm2 interaction, activating p53.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of HLI373, Nutlin-3, or MEL24 for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. For MTS assay, add MTS reagent and incubate for 1-4 hours.
-
If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Workflow for the MTT/MTS cell viability assay.
Western Blot for p53 and Hdm2 Stabilization
This technique is used to detect the levels of specific proteins in a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-Hdm2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compounds for the desired time, then lyse the cells and collect the protein extracts.
-
Quantify the protein concentration in each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the compounds to induce apoptosis.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Conclusion
HLI373 demonstrates significant potential as an anti-cancer agent by effectively inhibiting the E3 ligase activity of Mdm2, leading to p53-mediated cell death in cancer cells with wild-type p53. Its water solubility and potency make it a promising candidate for further development. While direct, comprehensive comparative data with other Mdm2-p53 pathway inhibitors like Nutlin-3 and MEL24 is still emerging, the available evidence suggests that targeting Mdm2 E3 ligase activity is a viable and potent strategy for cancer therapy. The experimental protocols provided in this guide offer a framework for researchers to conduct their own cross-validation studies and further investigate the therapeutic potential of HLI373 and related compounds.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Confirming p53-Dependent Cell Death: A Comparative Guide to HLI373 and Other p53 Activators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers, the p53 pathway is inactivated through its interaction with the E3 ubiquitin ligase MDM2 (or Hdm2 in humans), which targets p53 for degradation. Reactivating p53 by inhibiting the MDM2-p53 interaction is a promising therapeutic strategy. This guide provides a comprehensive comparison of HLI373, a potent inhibitor of MDM2's E3 ligase activity, with the well-characterized MDM2-p53 interaction inhibitor, Nutlin-3, for the confirmation of p53-dependent cell death.
Mechanism of Action: Two Strategies to Activate p53
HLI373 and Nutlin-3 employ distinct mechanisms to stabilize and activate p53, offering researchers different tools to probe the p53 pathway.
HLI373: Inhibiting p53 Degradation
HLI373 is a small molecule that directly inhibits the E3 ubiquitin ligase activity of Hdm2.[1] By doing so, it prevents the ubiquitination of p53, leading to its accumulation and subsequent activation of downstream pro-apoptotic pathways.[1] This mechanism is distinct from compounds that simply disrupt the p53-MDM2 protein-protein interaction.
Nutlin-3: Disrupting the p53-MDM2 Interaction
Nutlin-3 is a potent and selective small-molecule antagonist of MDM2. It competitively binds to the p53-binding pocket of MDM2, thereby preventing the interaction between the two proteins.[2][3] This disruption liberates p53 from MDM2-mediated degradation and inhibition, allowing it to accumulate and trigger a p53-dependent cellular response, including apoptosis.[2][3]
Comparative Performance: HLI373 vs. Nutlin-3
While both compounds effectively activate p53, their potency and the extent of the apoptotic response can vary between different cancer cell lines. The following tables summarize key performance data for HLI373 and Nutlin-3.
| Compound | Cell Line | IC50 (Cell Viability) | Reference |
| HLI373 | Not extensively reported | ~3 µM (for maximal p53 stabilization) | [1] |
| Nutlin-3 | A549 (Lung Carcinoma) | 17.68 ± 4.52 µM | |
| HCT116 (Colon Carcinoma) | p53+/+: 4.15 ± 0.31 µM | ||
| p53-/-: 5.20 ± 0.25 µM | |||
| U2OS (Osteosarcoma) | Not specified | ||
| MCF7 (Breast Cancer) | > 1000 µM (in one study) | ||
| SJSA-1 (Osteosarcoma) | More potent than racemic Nutlin-3 |
Table 1: Comparative IC50 Values for HLI373 and Nutlin-3 in Various Cancer Cell Lines. Note: IC50 values can vary significantly between studies due to different experimental conditions.
| Compound | Cell Line | Assay | Key Findings | Reference |
| HLI373 | HCT116 p53+/+ | Trypan Blue Exclusion | Dose-dependent increase in cell death | [1] |
| HCT116 p53+/+ | Western Blot | Increased cleaved caspase 3 | [1] | |
| U2OS | Luciferase Reporter Assay | Dose-dependent increase in p53-dependent transcription | [1] | |
| Nutlin-3 | HCT116 | Cell Cycle Analysis | Increased apoptotic cells (sub-G1 peak) | [4] |
| HT144 (Melanoma, p53 wild-type) | Annexin V Staining | Significant increase in apoptotic cells | [5] | |
| A875 (Melanoma) | qRT-PCR | >15-fold activation of p53 target gene pig3 | [6] | |
| CCF-STTG-1 (Astrocytoma) | qRT-PCR | 10-fold activation of p53 target genes waf1 and puma | [6] |
Table 2: Summary of Experimental Data on Apoptosis Induction and p53 Activation.
Experimental Protocols
To aid in the design of experiments to confirm p53-dependent cell death, detailed protocols for key assays are provided below.
Cell Viability Assay (Trypan Blue Exclusion)
This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Preparation: Harvest cells and resuspend in phosphate-buffered saline (PBS) or serum-free medium.
-
Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Incubate the mixture for 1-2 minutes at room temperature.
-
Counting: Load the mixture onto a hemocytometer and count the number of blue (non-viable) and unstained (viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Preparation: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Co-staining (Optional): Add a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.
-
Analysis: Analyze the stained cells by flow cytometry.
Confirmation of p53 Pathway Activation (Western Blotting)
This technique is used to detect the levels of p53 and its downstream target proteins, such as p21.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The p53 signaling pathway.
Caption: Mechanisms of action for HLI373 and Nutlin-3.
Caption: Experimental workflow for confirming p53-dependent cell death.
References
- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the therapeutic perspectives of Nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Disruption of the p53-Mdm2 Complex by Nutlin-3 Reveals Different Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HLI373 Dihydrochloride and Other p53-Activating Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HLI373 dihydrochloride (B599025), a small molecule inhibitor of the Hdm2 E3 ubiquitin ligase, and other notable p53-activating compounds. The objective is to offer a comprehensive overview of their mechanisms of action, effects on p53 target genes, and experimental data to aid in the selection of appropriate tools for research and drug development in the field of cancer therapeutics.
Introduction to p53 Activation
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase Hdm2 (human homolog of Mdm2), which targets p53 for proteasomal degradation.[2][3] Small molecules that disrupt the p53-Hdm2 interaction or otherwise stabilize and activate p53 are therefore of significant therapeutic interest. This guide focuses on HLI373 dihydrochloride and compares its activity with other well-characterized p53 activators: Nutlin-3 (B1677040) and RITA.
Mechanism of Action
This compound is a potent and water-soluble inhibitor of the Hdm2 E3 ubiquitin ligase activity.[4][5] It acts by preventing the Hdm2-mediated ubiquitination and subsequent degradation of p53.[4] This leads to the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce apoptosis in tumor cells expressing wild-type p53.[4][6]
Nutlin-3 is a well-characterized small molecule that inhibits the p53-Hdm2 interaction by binding to the p53-binding pocket of Hdm2.[7][8] This competitive inhibition stabilizes p53 and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7][9]
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) is another small molecule that activates p53, but its mechanism is distinct from Nutlin-3. RITA binds to the N-terminus of p53, inducing a conformational change that prevents its interaction with Hdm2.[10][11] This also leads to p53 stabilization and the induction of apoptosis.[11][12]
Comparative Effects on p53 Target Genes
The activation of p53 by these compounds leads to the transcriptional upregulation of a suite of target genes involved in cell cycle arrest and apoptosis. The table below summarizes the qualitative and, where available, quantitative effects of HLI373, Nutlin-3, and RITA on key p53 target genes. It is important to note that the experimental conditions (cell lines, concentrations, treatment times) may vary between studies, making direct quantitative comparisons challenging.
| Target Gene | This compound | Nutlin-3 | RITA |
| p21 (CDKN1A) | Upregulation of p53-dependent transcription confirmed by luciferase reporter assays.[4] | Dose-dependent induction of p21 protein levels in various cancer cell lines.[8][9][13] In HCT116 cells, Nutlin-3 treatment led to a ~3.2-fold increase in p21 mRNA levels.[14] | Induction of p21 expression.[12] |
| MDM2 | Stabilization of Hdm2 protein levels.[4] | Increased MDM2 protein levels as a result of a p53-mediated feedback loop.[9][13] | Increased MDM2 expression.[12] |
| PUMA (BBC3) | Upregulation of p53-dependent transcription confirmed by luciferase reporter assays.[4] | Dose-dependent induction of PUMA protein levels.[13] In HCT116 cells, Nutlin-3 treatment led to a ~2.3-fold increase in PUMA mRNA levels.[14] | Upregulation of PUMA expression.[12] |
| NOXA (PMAIP1) | Upregulation of p53-dependent transcription confirmed by luciferase reporter assays.[4] | Increased NOXA protein and mRNA levels.[9][14] In HCT116(p53-/-) cells, 30 µM Nutlin-3 induced an increase in Noxa mRNA levels.[14] | Upregulation of NOXA expression.[12] |
Experimental Data Summary
The following table summarizes key experimental findings for each compound, providing insights into their potency and cellular effects.
| Parameter | This compound | Nutlin-3 | RITA |
| IC50 for p53 stabilization | ~ 3 µM (in cells)[4] | Low micromolar range, cell line dependent.[7] | Nanomolar to low micromolar range, cell line dependent.[11] |
| Primary Cellular Outcome | Preferentially induces apoptosis.[4][5] | Primarily induces cell cycle arrest, but can also induce apoptosis.[7][15] | Primarily induces apoptosis.[11][12][15] |
| Selectivity | Selective for cells with wild-type p53.[4] | Selective for cells with wild-type p53.[8][9] | Selective for cells with wild-type p53.[11] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The p53-Hdm2 signaling pathway and points of intervention by HLI373, Nutlin-3, and RITA.
Caption: A general experimental workflow for comparing p53-activating compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[16][17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound, Nutlin-3, RITA, or a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Immunoblotting
This protocol provides a general procedure for Western blotting to detect protein levels.[2][20][21]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, PUMA, NOXA, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
p53-Responsive Luciferase Reporter Assay
This protocol is based on standard luciferase reporter assay procedures.[2][22][23][24]
-
Cell Transfection: Co-transfect cells (e.g., HCT116 or U2OS) in a 24-well plate with a p53-responsive firefly luciferase reporter plasmid (e.g., pG13-Luc) and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with the compounds of interest.
-
Cell Lysis: After the desired treatment time (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
This compound is a potent activator of the p53 pathway, functioning through the inhibition of Hdm2's E3 ligase activity.[4] Its ability to induce apoptosis in cancer cells with wild-type p53 makes it a valuable tool for cancer research and a potential lead compound for therapeutic development.[4][5] While direct quantitative comparisons with other p53 activators like Nutlin-3 and RITA are limited in the current literature, all three compounds effectively stabilize p53 and induce its downstream target genes. The choice of compound for a specific research application will depend on the desired cellular outcome (apoptosis vs. cell cycle arrest) and the specific experimental context. The provided protocols and diagrams offer a framework for conducting comparative studies to further elucidate the nuanced differences between these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Differential contribution of Puma and Noxa in dual regulation of p53-mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puma, noxa, p53, and p63 differentially mediate stress pathway induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Persistent p21 Expression after Nutlin-3a Removal Is Associated with Senescence-like Arrest in 4N Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting MDM2 by the small molecule RITA: towards the development of new multi-target drugs against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule RITA binds to p53, blocks p53-HDM-2 interaction and activates p53 function in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Data from RITA Inhibits Multiple Myeloma Cell Growth through Induction of p53-Mediated Caspase-Dependent Apoptosis and Synergistically Enhances Nutlin-Induced Cytotoxic Responses - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. broadpharm.com [broadpharm.com]
- 20. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. p53 reporter luciferase assays [bio-protocol.org]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. indigobiosciences.com [indigobiosciences.com]
Comparative Analysis of HLI373 and Other Cancer Therapeutics: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of HLI373, a novel small molecule inhibitor of the Hdm2 E3 ubiquitin ligase, against other cancer therapeutics. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, quantitative performance data, and detailed experimental protocols for HLI373 and its comparators, including the well-characterized MDM2 inhibitor, Nutlin-3, and standard-of-care chemotherapeutic agents.
Core Tenet: Reactivation of the p53 Tumor Suppressor Pathway
A significant portion of human cancers retain wild-type p53, a critical tumor suppressor protein. However, its function is often abrogated by the E3 ubiquitin ligase Hdm2 (also known as Mdm2), which targets p53 for proteasomal degradation. The therapeutic strategy underpinning HLI373 and other MDM2 inhibitors is to disrupt the Hdm2-p53 interaction, thereby stabilizing p53, activating p53-dependent downstream signaling, and ultimately inducing apoptosis or cell cycle arrest in cancer cells.[1][2]
HLI373 is a highly soluble and potent derivative of the HLI98 family of Hdm2 inhibitors.[1] Its primary mechanism of action is the inhibition of the E3 ligase activity of Hdm2, leading to the accumulation of transcriptionally active p53.[1] This guide will compare the efficacy of HLI373 with Nutlin-3, a well-established MDM2 inhibitor, and conventional chemotherapies such as doxorubicin (B1662922), cisplatin, and etoposide (B1684455), which often rely on functional p53 for their full cytotoxic effect.[2][3][4]
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of HLI373 and its comparators. Data has been compiled from various preclinical studies. It is important to note that experimental conditions may vary between studies, and direct comparison of absolute values should be made with caution.
Table 1: In Vitro Cytotoxicity (IC50) of HLI373 and Other Therapeutics in p53 Wild-Type Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Citation(s) |
| HLI373 | Endogenous p53/Hdm2 | ~3 (for p53 stabilization) | [1] |
| Wild-type p53 MEFs | Induces dose-dependent cell death | [5] | |
| Nutlin-3 | Osteosarcoma (SJSA-1) | ~1 | [2] |
| Colon Cancer (HCT116) | ~2 | [6] | |
| Lung Cancer (A549) | 17.68 ± 4.52 | ||
| Ovarian Cancer (A2780) | 4 to 6 | [7] | |
| Doxorubicin | Breast Cancer (MCF-7) | 2.50 | [8] |
| Colon Cancer (HCT116) | Varies (p53 status dependent) | [9] | |
| Soft Tissue Sarcoma (SKLMS-1, wt p53 transfectant) | ~0.1 (16-fold decrease vs. mutant) | [3] | |
| Cisplatin | Ovarian Cancer (OVCA-429, wt p53) | 2.8 - 9.9 | [10] |
| Lung Cancer (PC9, wt p53) | ~3.3 µg/ml | ||
| Colon Cancer (HCT116 p53+/+) | Lower than p53-/- | [11] | |
| Etoposide | Myeloid Leukemia (LTR-13, wt p53) | Augments cytotoxicity | [4] |
| Colon Cancer (HCT116) | p53 status dependent | [12] |
Table 2: In Vivo Efficacy of HLI373 and Other Therapeutics in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| HLI373 | Data not available | Data not available | Data not available | |
| Nutlin-3 | Osteosarcoma (SJSA-1) | 200 mg/kg, oral, twice daily | 90% | |
| Neuroblastoma (chemoresistant) | 200 mg/kg, oral | Reduced tumor growth and metastasis | ||
| Colon Cancer (HCT116) | 200 mg/kg, oral | Marginal | [6] | |
| Doxorubicin | Soft Tissue Sarcoma (SKLMS-1 wt p53 transfectant) | Not specified | Further inhibition when combined with p53 | [3] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Not specified | Enhanced with venetoclax | [13][14] | |
| Cisplatin | Non-Small Cell Lung Cancer (A549) | Not specified | Significant inhibition | [15][16] |
| Etoposide | Human Colon Carcinoma (HCT-116) | Days 1 and 5, ip | 78% ± 10% |
Experimental Protocols: Methodologies for Key Assays
Detailed protocols for assessing cell viability and apoptosis are provided below. These are foundational assays for evaluating the efficacy of anti-cancer compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
HLI373, Nutlin-3, Doxorubicin, Cisplatin, Etoposide (and vehicle control, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the therapeutic agents in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the therapeutic agents for the desired time, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathway of HLI373 Action
References
- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wild type p53 sensitizes soft tissue sarcoma cells to doxorubicin by down-regulating multidrug resistance-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of wild-type p53 increases etoposide cytotoxicity in M1 myeloid leukemia cells by facilitated G2 to M transition: implications for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inauhzin and Nutlin3 synergistically activate p53 and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutlin-3a: A Potential Therapeutic Opportunity for TP53 Wild-Type Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. Expression of p53 in cisplatin-resistant ovarian cancer cell lines: modulation with the novel platinum analogue (1R, 2R-diaminocyclohexane)(trans-diacetato)(dichloro)-platinum(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiating doxorubicin activity through BCL-2 inhibition in p53 wild-type and mutated triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potentiating doxorubicin activity through BCL-2 inhibition in p53 wild-type and mutated triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cisplatin‐controlled p53 gene therapy for human non‐small cell lung cancer xenografts in athymic nude mice via the CArG elements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cisplatin-controlled p53 gene therapy for human non-small cell lung cancer xenografts in athymic nude mice via the CArG elements - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HLI373 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat HLI373 dihydrochloride (B599025) as a hazardous chemical and dispose of it through an approved waste disposal plant. This guide provides essential safety and logistical information for the proper handling and disposal of HLI373 dihydrochloride, a potent Hdm2 inhibitor used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer of this compound. The SDS contains detailed information regarding the substance's hazards, handling, storage, and emergency procedures.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step-by-Step Disposal Procedure
The following protocol outlines the standard procedure for the disposal of this compound and materials contaminated with it. This should be adapted to comply with your institution's specific hazardous waste program.
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound.
-
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines and confirmed for chemical compatibility. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or explosions.
-
Segregate waste into designated categories such as solid waste (e.g., contaminated gloves, vials, and bench paper) and liquid waste (e.g., unused solutions).
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 1782531-99-0
-
Concentration of the waste
-
Any known hazards (e.g., "Toxic," "Handle with PPE")
-
Accumulation start date
-
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
-
Keep the container closed at all times except when adding waste.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1] Doing so can lead to environmental contamination and is a regulatory violation.
-
Disposal of Empty Containers
Properly decontaminating and disposing of empty containers that held this compound is also critical:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent, as recommended by the SDS) at least three times.
-
Collect Rinsate: The first rinse, and potentially subsequent rinses as per institutional policy, must be collected and disposed of as hazardous liquid waste.[1]
-
Container Disposal: After thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for decontaminated labware.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 1782531-99-0 | [2][3] |
| Purity | 98.0% | [3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling HLI373 dihydrochloride
Essential Safety and Handling of HLI373 Dihydrochloride (B599025)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of HLI373 dihydrochloride. As a potent Hdm2 inhibitor with cytotoxic properties, strict adherence to these procedural guidelines is essential to ensure personnel safety and maintain experimental integrity. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent, biologically active research compounds.
Personal Protective Equipment (PPE)
All personnel handling this compound, whether in solid or solution form, must wear the following personal protective equipment. This is based on the precautionary principle for handling potent or cytotoxic compounds.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[1]
-
Hand Protection: Two pairs of nitrile gloves (double-gloving) are required. Gloves should be changed immediately if contaminated, and every two hours during continuous handling.
-
Body Protection: A disposable, back-closing laboratory gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner pair of gloves.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles.
Engineering Controls and Safe Handling
Engineering controls are the primary means of minimizing exposure to this compound.
-
Ventilation: All weighing and solution preparation of this compound must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of the powder and to contain any potential aerosols.
-
Designated Area: A specific area within the laboratory should be designated for handling this compound. This area should be clearly marked with warning signs.
-
Good Laboratory Practices: Avoid eating, drinking, or applying cosmetics in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Storage and Disposal
Proper storage and disposal are critical for safety and to prevent environmental contamination.
-
Storage: this compound should be stored in a tightly sealed, clearly labeled container. For long-term storage, it is recommended to store the compound at -20°C for up to one month or -80°C for up to six months.[2] The storage location should be a secure, designated area with limited access.
-
Disposal: All waste contaminated with this compound, including empty containers, used PPE, and consumables, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
Spill and Exposure Procedures
Immediate and appropriate action is required in the event of a spill or personnel exposure.
-
Spill Cleanup: In case of a spill, evacuate the area and prevent others from entering. For a small spill of the solid, gently cover with absorbent paper to avoid raising dust, then wet the paper with a suitable solvent (e.g., ethanol) and carefully wipe up the material. For a liquid spill, absorb with an inert material. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.
-
First Aid: Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
-
First Aid: Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
First Aid: Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
First Aid: Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Long-term Storage | -80°C for up to 6 months | [2] |
| Short-term Storage | -20°C for up to 1 month | [2] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
